Product packaging for (2-Phenyloxazol-4-yl)methanamine(Cat. No.:CAS No. 408352-90-9)

(2-Phenyloxazol-4-yl)methanamine

Cat. No.: B1370681
CAS No.: 408352-90-9
M. Wt: 174.2 g/mol
InChI Key: NGYFPQIRGGHIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Phenyloxazol-4-yl)methanamine ( 408352-90-9) is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It is classified as a heterocyclic building block, a category of compounds that are fundamental scaffolds in medicinal and agrochemical research for constructing more complex molecules . The compound features an oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, which is substituted at the 2-position with a phenyl group and at the 4-position with a methanamine functional group . This structure makes it a valuable intermediate for synthetic organic chemistry. Researchers utilize such heterocyclic building blocks in the design and synthesis of novel molecules with potential biological activities, including insecticidal and pharmaceutical applications . The calculated physicochemical properties include a density of approximately 1.156 g/cm³ and a boiling point of around 326.7°C at 760 mmHg . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1370681 (2-Phenyloxazol-4-yl)methanamine CAS No. 408352-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYFPQIRGGHIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649890
Record name 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408352-90-9
Record name 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of (2-Phenyloxazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2-phenyloxazol-4-yl)methanamine, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The unique juxtaposition of a phenyl-substituted oxazole core and a reactive primary amine function imparts this compound with a versatile chemical profile, making it a valuable scaffold for the synthesis of novel bioactive agents. This document delves into the core chemical properties, outlines a robust synthetic protocol, and explores the reactivity and potential therapeutic applications of this intriguing heterocyclic amine.

Core Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₀N₂O, features a central 1,3-oxazole ring. This five-membered aromatic heterocycle is substituted at the 2-position with a phenyl group and at the 4-position with an aminomethyl group. The phenyl ring enhances the lipophilicity and provides opportunities for aromatic interactions, while the aminomethyl group serves as a key handle for chemical derivatization and imparts basicity to the molecule.

A summary of the key physicochemical properties for this compound is presented in Table 1. These parameters are crucial for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O--INVALID-LINK--
Molecular Weight 174.20 g/mol --INVALID-LINK--
CAS Number 408352-90-9--INVALID-LINK--
XLogP3-AA 0.9--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--
Exact Mass 174.079312947 Da--INVALID-LINK--
Topological Polar Surface Area 52.1 Ų--INVALID-LINK-- (for a close analog)
pKa (conjugate acid) Estimated 7.5-8.5

Note: The pKa is an estimation based on the typical basicity of primary amines and the electronic effects of the oxazole ring. Experimental determination is recommended for precise applications.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available precursors. The key transformation involves the reduction of a nitrile intermediate, a reliable and high-yielding reaction in organic synthesis.

Synthetic Workflow

The proposed synthetic route commences with the formation of the 2-phenyloxazole core, followed by the introduction of a nitrile group which is subsequently reduced to the desired primary amine.

Synthesis_Workflow cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Dehydration to Nitrile cluster_3 Step 4: Nitrile Reduction Benzamide Benzamide 2-Phenyl-oxazole-4-carboxylate 2-Phenyl-oxazole-4-carboxylate Benzamide->2-Phenyl-oxazole-4-carboxylate Hantzsch Synthesis Ethyl_Bromopyruvate Ethyl_Bromopyruvate Ethyl_Bromopyruvate->2-Phenyl-oxazole-4-carboxylate 2-Phenyloxazole-4-carboxamide 2-Phenyloxazole-4-carboxamide 2-Phenyl-oxazole-4-carboxylate->2-Phenyloxazole-4-carboxamide NH3 / Heat 2-Phenyloxazole-4-carbonitrile 2-Phenyloxazole-4-carbonitrile 2-Phenyloxazole-4-carboxamide->2-Phenyloxazole-4-carbonitrile P2O5 or other dehydrating agent This compound This compound 2-Phenyloxazole-4-carbonitrile->this compound 1. LiAlH4, THF 2. H2O workup Reactivity_Diagram Start This compound Acylation Acylation (RCOCl, Pyridine) Start->Acylation Alkylation Alkylation (R-X, Base) Start->Alkylation Schiff_Base Schiff Base Formation (RCHO or RCOR') Start->Schiff_Base Amide N-Acyl Derivative Acylation->Amide Secondary_Amine Secondary/Tertiary Amine Alkylation->Secondary_Amine Imine Imine Derivative Schiff_Base->Imine

A Multi-Technique Approach to the Definitive Structural Elucidation of (2-Phenyloxazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The structural integrity of a chemical entity is the bedrock of its utility in research and drug development. Any ambiguity in its molecular architecture can invalidate biological data and compromise developmental pathways. This guide presents a systematic, multi-faceted workflow for the unambiguous structural elucidation of (2-Phenyloxazol-4-yl)methanamine, a heterocyclic compound of interest. We move beyond a simple recitation of techniques, instead focusing on the causal logic behind the experimental sequence, demonstrating how each analysis builds upon the last to create a self-validating and definitive structural proof. This document serves as a technical blueprint for scientists requiring absolute confidence in the identity and purity of their small molecule assets.

Introduction: Establishing the Molecular Hypothesis

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] this compound (Figure 1) combines this heterocyclic core with a phenyl group and a primary aminomethyl substituent, creating a molecule with potential for diverse chemical interactions. Its molecular formula is C₁₀H₁₀N₂O, with a monoisotopic mass of approximately 174.0793 g/mol .

The primary objective of this guide is not merely to confirm this proposed structure but to establish a rigorous, evidence-based workflow that can be adapted for analogous compounds. Our approach is sequential and logical: we first confirm the elemental composition and molecular weight, then identify the constituent functional groups, and finally, assemble the molecular puzzle piece-by-piece using advanced spectroscopic techniques.

G cluster_key Figure 1: Proposed Structure of this compound Structure

Caption: Proposed chemical structure of this compound.

The overall strategy follows a path of increasing specificity, ensuring that the investment in more complex analyses is justified by preceding data.

G cluster_key Figure 2: Atom Numbering for NMR Discussion Structure G cluster_key Figure 3: Key Expected HMBC Correlations Structure

References

(2-Phenyloxazol-4-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to diverse biological targets. This has led to the development of oxazole-containing drugs with applications ranging from oncology to infectious and inflammatory diseases. Within this chemical space, (2-Phenyloxazol-4-yl)methanamine (CAS Number: 408352-90-9) represents a key building block for the synthesis of novel therapeutic agents. Its structure, featuring a phenyl group at the 2-position and an aminomethyl substituent at the 4-position, offers a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR). This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a proposed synthetic route, and a discussion of its potential pharmacological applications based on the activities of structurally related analogs.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug design and development, influencing factors such as solubility, permeability, and metabolic stability.

PropertyValueSource
CAS Number 408352-90-9Chemical Supplier Catalogs
Molecular Formula C₁₀H₁₀N₂OPubChem
Molecular Weight 174.20 g/mol PubChem
Appearance Off-white to yellow solid (predicted)Inferred from similar compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO (predicted)Inferred from similar compounds
pKa Basic (amine group)Chemical Structure

Proposed Synthesis of this compound

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Synthesis of 2-Phenyloxazole-4-carbonitrile

This step involves the cyclization and dehydration of a suitable precursor to form the oxazole ring bearing a nitrile group. A common method for this transformation is the reaction of an α-haloketone with an amide.

  • Reaction Setup: To a solution of benzamide (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is added a base, for example, potassium carbonate (1.5 eq).

  • Addition of Reagents: 3-bromo-2-oxopropanenitrile (1.1 eq) is added portion-wise to the stirred reaction mixture at room temperature.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and water is added to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude 2-phenyloxazole-4-carbonitrile is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Reduction of 2-Phenyloxazole-4-carbonitrile to this compound

The final step involves the reduction of the nitrile functionality to the primary amine. This can be achieved using various reducing agents.

  • Reaction Setup: 2-Phenyloxazole-4-carbonitrile (1.0 eq) is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in THF, is added dropwise to the stirred solution at 0 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Isolation and Purification: The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The residue, containing the crude this compound, can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Oxazole Ring Formation cluster_step2 Step 2: Nitrile Reduction Benzamide Benzamide Step1_Reaction Cyclization/ Dehydration Benzamide->Step1_Reaction Bromo_oxopropanenitrile 3-Bromo-2-oxopropanenitrile Bromo_oxopropanenitrile->Step1_Reaction Phenyloxazole_carbonitrile 2-Phenyloxazole-4-carbonitrile Step1_Reaction->Phenyloxazole_carbonitrile Step2_Reaction Reduction (e.g., LiAlH4) Phenyloxazole_carbonitrile_input->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Proposed two-step synthesis of this compound.

Potential Pharmacological Applications and Mechanism of Action (Inferred from Analogs)

Due to the absence of published biological data for this compound, its potential pharmacological applications and mechanism of action must be inferred from structurally related compounds. The 2-phenyloxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a variety of therapeutic indications.

Anticancer Activity

Structurally similar 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis in cancer cells.[1] These compounds were shown to activate caspases, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation, which are hallmarks of apoptosis.[1] The aminomethyl group in this compound could serve as a key pharmacophore for interaction with biological targets, or as a handle for further derivatization to optimize anticancer potency and selectivity.

Apoptosis_Pathway Compound This compound (or derivative) Target Putative Cellular Target (e.g., Pro-apoptotic protein) Compound->Target Binds to Caspase_Activation Caspase Cascade Activation Target->Caspase_Activation Initiates PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Inferred apoptotic pathway for 2-phenyloxazole derivatives.

Anti-inflammatory Activity

Certain 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been reported as selective cyclooxygenase-2 (COX-2) inhibitors.[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. The 2-phenyloxazole core of the target compound could potentially be accommodated within the active site of COX-2, and the aminomethyl group could be modified to enhance binding affinity and selectivity.

Other Potential Applications

The versatility of the oxazole ring and the reactivity of the primary amine in this compound open up possibilities for its use as a scaffold in the development of agents targeting other disease areas. For instance, various oxazole derivatives have been explored for their antimicrobial and antiprotozoal activities.[3]

Future Directions and Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential in drug discovery. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its biological properties. Based on the activities of structurally related compounds, future research should focus on the evaluation of its anticancer and anti-inflammatory potential.

Key experimental workflows for future studies should include:

  • In vitro cytotoxicity screening: Assessing the compound's activity against a panel of cancer cell lines.

  • Mechanism of action studies: Investigating the molecular pathways affected by the compound, such as apoptosis induction or cell cycle arrest.

  • Enzymatic assays: Evaluating the inhibitory activity against specific targets like COX-2.

  • Lead optimization: Utilizing the aminomethyl group as a point for derivatization to improve potency, selectivity, and pharmacokinetic properties.

References

A Technical Guide to the Synthesis of (2-Phenyloxazol-4-yl)methanamine: Strategies, Mechanistic Insights, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Phenyloxazol-4-yl)methanamine is a valuable molecular scaffold and key building block in medicinal chemistry, appearing in a variety of compounds under investigation for therapeutic applications. The 2,4-disubstituted oxazole motif is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. This guide provides an in-depth exploration of the prevalent synthetic strategies for constructing this target molecule, with a focus on mechanistic rationale, detailed experimental protocols, and practical insights for researchers in drug discovery and development. We will dissect a primary, convergent synthetic pathway involving the formation of a key aldehyde intermediate followed by its transformation into the desired primary amine.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a prominent feature in numerous natural products and has garnered significant attention from the pharmaceutical community.[1] Oxazole-containing compounds exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiprotozoal effects.[2][3][4] The inherent stability of the aromatic oxazole ring and its capacity for diverse functionalization make it an attractive core for the design of novel therapeutic agents. This compound, specifically, serves as a crucial precursor for more complex molecules, providing a primary amine handle for further elaboration in synthetic schemes.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to this compound identifies two primary disconnection points. The most straightforward strategy involves disconnecting the C-N bond of the aminomethyl group, leading back to a key carbonyl intermediate, 2-phenyloxazole-4-carbaldehyde . This aldehyde can, in turn, be derived from the construction of the oxazole ring itself.

This analysis logically partitions the synthesis into two major phases:

  • Phase 1: Construction of the 2-Phenyloxazole Core. This phase focuses on forming the central heterocyclic ring with the required phenyl and C4-substituents.

  • Phase 2: Functional Group Interconversion to the Amine. This phase involves the conversion of the C4-substituent (e.g., an aldehyde) into the target aminomethyl group.

G Target This compound Intermediate_Aldehyde 2-Phenyloxazole-4-carbaldehyde Target->Intermediate_Aldehyde Reductive Amination Intermediate_AcylaminoKetone 2-Benzamido-3-hydroxypropanal (Acylamino Ketone Precursor) Intermediate_Aldehyde->Intermediate_AcylaminoKetone Oxazole Ring Formation (e.g., Robinson-Gabriel) StartingMaterials Benzamide + Dihydroxyacetone (or related synthons) Intermediate_AcylaminoKetone->StartingMaterials Amidation

Caption: Retrosynthetic analysis of this compound.

Phase 1: Synthesis of the Key Intermediate: 2-Phenyloxazole-4-carbaldehyde

The versatility of the oxazole scaffold is matched by the variety of methods available for its synthesis.[5] One of the most robust and classic methods for preparing 2,4,5-trisubstituted or 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis.[6][7]

The Robinson-Gabriel Synthesis Pathway

The Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino ketone precursor.[1] The reaction is typically catalyzed by a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[2]

The mechanism proceeds through the activation of the ketone carbonyl by the acid catalyst, followed by nucleophilic attack from the amide oxygen to form a five-membered dihydrooxazolol intermediate. This intermediate then undergoes dehydration to yield the aromatic oxazole ring.[7]

G cluster_0 Robinson-Gabriel Mechanism AcylaminoKetone 2-Acylamino Ketone ProtonatedKetone Protonated Ketone (Electrophilic Carbonyl) AcylaminoKetone->ProtonatedKetone H+ Dihydrooxazolol Dihydrooxazolol Intermediate ProtonatedKetone->Dihydrooxazolol Intramolecular Nucleophilic Attack Oxazole Oxazole Product Dihydrooxazolol->Oxazole - H2O (Dehydration)

Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol describes the synthesis of the aldehyde intermediate from a suitable acylamino ketone precursor. The choice of starting materials is critical; for 2-phenyloxazole-4-carbaldehyde, one would start with a protected form of 2-benzamido-3-hydroxypropanal or a related equivalent.

Step-by-Step Protocol:

  • Precursor Preparation: The 2-acylamino ketone starting material is synthesized via standard methods, such as the Dakin-West reaction or by acylation of an appropriate aminoketone.[1]

  • Cyclodehydration:

    • To a flask containing the 2-acylamino ketone (1.0 eq), cautiously add concentrated sulfuric acid (e.g., 5-10 eq) at 0 °C.

    • Allow the reaction mixture to stir at room temperature, or with gentle heating (e.g., 40-60 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that heat provides the activation energy needed to overcome the barrier for dehydration of the cyclic intermediate.

    • Upon completion, carefully pour the reaction mixture onto crushed ice. This simultaneously quenches the reaction and precipitates the product.

    • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8.

  • Work-up and Purification:

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the pure 2-phenyloxazole-4-carbaldehyde.[8]

Phase 2: Synthesis of this compound via Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl compound into an amine.[9] The reaction proceeds in two stages: the initial formation of an imine or enamine intermediate via condensation of the carbonyl with an amine (in this case, ammonia or an ammonia surrogate), followed by the in situ reduction of this intermediate to the final amine.[10][11]

The Choice of Reagents

The success of a reductive amination hinges on the appropriate selection of the nitrogen source and the reducing agent.

  • Nitrogen Source: For the synthesis of a primary amine, aqueous ammonia or ammonium formate can be used. Ammonium formate is particularly effective as it can serve as both the nitrogen source and the hydrogen donor in transfer hydrogenation protocols.[9]

  • Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the imine intermediate but mild enough to not reduce the starting aldehyde.

    • Sodium Borohydride (NaBH₄): A common and cost-effective choice. The reaction is typically run in a protic solvent like methanol.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent. It is particularly effective for reductive aminations as it reduces the iminium ion faster than the starting aldehyde, minimizing side reactions like alcohol formation. It can be used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9]

G cluster_workflow Reductive Amination Workflow Start 2-Phenyloxazole-4-carbaldehyde + Ammonia Source (e.g., NH4OAc) Imine Imine Intermediate Formation (in situ) Start->Imine Condensation (-H2O) Reduction Reduction of Imine Imine->Reduction Add Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Product This compound Reduction->Product

References

(2-Phenyloxazol-4-yl)methanamine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Systematic Nomenclature of (2-Phenyloxazol-4-yl)methanamine

Executive Summary

The precise and unambiguous naming of chemical entities is fundamental to scientific communication, patent law, and regulatory compliance. This guide provides a comprehensive elucidation of the systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly referred to as this compound. We will deconstruct its molecular architecture, apply the foundational principles of heterocyclic nomenclature, and verify the resulting systematic name against authoritative chemical databases. Furthermore, this document will contextualize the compound's structural class within medicinal chemistry and provide an illustrative synthetic protocol, reflecting the practical needs of researchers in drug development.

Part 1: Structural Deconstruction and Foundational Nomenclature

The name this compound, while descriptive, is a common name that can be further refined into a preferred IUPAC name by systematically applying established rules. The structure is composed of three primary components: a central oxazole ring, a phenyl substituent, and a methanamine functional group.

  • Principal Functional Group: The amine (-NH2) group is the highest priority functional group in this molecule. It is attached to a methyl (-CH2-) group, together forming a methanamine core.

  • Parent Heterocycle: The methanamine is attached to an oxazole ring. Oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.

  • Substituent: A phenyl group is attached to the oxazole ring.

The logical hierarchy for naming this compound, therefore, begins with the principal functional group and treats the complex heterocyclic portion as its substituent.

cluster_main IUPAC Name Hierarchy cluster_substituent Substituent Breakdown Parent Methanamine Substituent (2-Phenyl-1,3-oxazol-4-yl) Parent->Substituent is substituted by Heterocycle 1,3-Oxazole Position_2 Position 4 Heterocycle->Position_2 attachment point Group Phenyl Position_1 Position 2 Group->Position_1 Position_1->Heterocycle

Caption: Logical breakdown of the molecular structure for IUPAC naming.

Core Principles of Heterocyclic Nomenclature

The systematic naming of heterocycles is governed by the Hantzsch-Widman system, which was codified by IUPAC.[1][2] Key principles applicable to oxazole include:

  • Heteroatom Priority: When multiple, different heteroatoms are present, they are prioritized in the order: O > S > N.[2]

  • Numbering: Numbering of the ring begins at the highest-priority heteroatom (Oxygen in this case) and proceeds in a direction that gives the lowest possible locants (numbers) to the other heteroatoms.[3] For oxazole, this results in Oxygen being position 1 and Nitrogen being position 3.

Part 2: Systematic Name Derivation and Verification

Following a logical, step-by-step process rooted in IUPAC principles ensures the generation of an unambiguous and correct name.

Step-by-Step Name Construction
  • Identify the Principal Functional Group and Parent Hydride: The amine group (-NH2) is the principal group. As it is attached to a single carbon, the parent hydride is methane, and the functional parent is methanamine .

  • Identify and Name the Substituent: The entire heterocyclic moiety attached to the methanamine is treated as a single substituent.

    • The parent heterocycle is 1,3-oxazole . The locants "1,3-" are often omitted as this is the standard and only possible arrangement for oxazole, but their inclusion adds maximum clarity.

    • A phenyl group is located at position 2 of the ring, hence 2-phenyl .

    • The ring attaches to the parent methanamine at position 4. This is denoted by the suffix -4-yl .

  • Assemble the Full IUPAC Name: The substituent name is placed in parentheses before the parent name.

    (2-Phenyl-1,3-oxazol-4-yl)methanamine

This name is the preferred IUPAC name (PIN). An alternative, 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine, is also acceptable and is found in some databases like PubChem.[4] The "1-" locant is technically redundant as methanamine only has one carbon, but it is not incorrect.

Data Verification

Quantitative and identifying data for this compound have been consolidated from authoritative chemical databases and suppliers.

IdentifierValueSource
Preferred IUPAC Name (2-Phenyl-1,3-oxazol-4-yl)methanamineIUPAC Rules
Systematic Name 1-(2-Phenyl-1,3-oxazol-4-yl)methanaminePubChem[4]
CAS Number 408352-90-9BLDpharm[5]
Molecular Formula C10H10N2OPubChem[4]
SMILES C1=CC=C(C=C1)C2=NC(=CO2)CNPubChem
PubChem CID 26249073PubChem[4]

Part 3: Significance in Medicinal Chemistry and Synthesis

The 2-phenyloxazole scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry. Molecules incorporating this motif have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8] The specific arrangement of hydrogen bond donors and acceptors, coupled with the rigid, aromatic nature of the core, allows for effective interaction with biological targets.

Illustrative Synthetic Protocol: Robinson-Gabriel Synthesis

The synthesis of this compound can be achieved through various routes. A common strategy involves the formation of the oxazole ring, followed by modification of a side chain. The Robinson-Gabriel synthesis of the oxazole core is a classic method.

Start Ethyl 2-benzamido-3-oxobutanoate Step1 Cyclodehydration (e.g., H2SO4) Start->Step1 Intermediate Ethyl 2-phenyl-5-methyloxazole-4-carboxylate Step1->Intermediate Step2 1. Reduction (e.g., LiAlH4) 2. Azide Formation (e.g., DPPA) 3. Reduction (e.g., H2, Pd/C) Intermediate->Step2 Product This compound Step2->Product

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Oxazole Ring Formation:

    • To a stirred solution of an appropriate 2-acylamino ketone (e.g., derived from an amino acid ester), add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.

    • Heat the reaction mixture gently (e.g., 60-80 °C) for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaHCO3 solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude substituted oxazole ester.

  • Side Chain Functionalization to Amine:

    • Reduction to Alcohol: Dissolve the oxazole ester from the previous step in an anhydrous solvent like THF and cool to 0 °C. Add a reducing agent (e.g., LiAlH4) portion-wise. Allow the reaction to warm to room temperature and stir until completion. Quench carefully and work up to isolate the corresponding alcohol.

    • Conversion to Amine: The resulting alcohol can be converted to the amine via several methods, such as conversion to a leaving group (e.g., mesylate) followed by displacement with azide and subsequent reduction, or via a Mitsunobu reaction with an azide source followed by reduction. A common final step is the hydrogenation of the azide using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Purification:

    • The final product is purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the pure this compound.

Disclaimer: This is a generalized protocol. All laboratory work should be performed with appropriate safety precautions and after consulting detailed literature procedures.

Conclusion

The systematic name for the molecule is (2-Phenyl-1,3-oxazol-4-yl)methanamine . This name is derived directly from foundational IUPAC rules that prioritize the principal functional group and logically number the parent heterocyclic system. Understanding this nomenclature is not just an academic exercise; it is essential for accurate database searching, clear communication of research findings, and the protection of intellectual property. The prevalence of the 2-phenyloxazole core in biologically active compounds underscores the importance of this chemical class and ensures that its derivatives will remain a subject of intense study in the fields of chemistry and drug discovery.

References

(2-Phenyloxazol-4-yl)methanamine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Phenyloxazol-4-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable scaffold in the design of therapeutic agents.[1] this compound, in particular, represents a versatile building block, combining the rigidity of the phenyl-oxazole system with the reactive potential of a primary aminomethyl group. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the molecular properties, synthesis, characterization, and potential applications of this important chemical entity. As a Senior Application Scientist, the focus here is not merely on protocols but on the underlying scientific rationale, ensuring a robust and reproducible understanding of this compound's chemistry and utility.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This compound is a relatively small molecule, but its structural features—a terminal primary amine, a central oxazole heterocycle, and a phenyl substituent—dictate its reactivity, solubility, and potential for biological interactions.

The primary amine (pKa ~9-10) serves as a key interaction point, capable of forming salts and acting as a hydrogen bond donor. The oxazole ring is an aromatic, electron-rich system that can engage in π-stacking interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The phenyl group provides a lipophilic domain, influencing the molecule's overall solubility and potential for hydrophobic interactions with biological targets.

Core Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OPubChem[2]
Molecular Weight 174.20 g/mol PubChem[2]
CAS Number 408352-90-9PubChem[2]
IUPAC Name (2-phenyl-1,3-oxazol-4-yl)methanaminePubChem[2]
Synonyms 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine, 2-Phenyl-4-oxazolemethanaminePubChem[2]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Part 2: Synthesis and Purification Workflow

The synthesis of substituted oxazoles is a well-established field of organic chemistry. A reliable route to this compound can be adapted from literature precedents for similar structures, such as the reaction of a bromoacetyl precursor with an amide.[3] The following protocol outlines a logical and robust synthetic approach.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a protected amino acid derivative, which provides the aminomethyl backbone, followed by cyclization with a benzamide precursor to form the 2-phenyloxazole ring. This approach offers good control over the introduction of the functional groups.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Causality Statement: This protocol is designed for high fidelity and scalability. The use of Boc protection for the amine prevents side reactions, and the choice of a mild cyclodehydration agent minimizes degradation. The final deprotection under acidic conditions is a standard, high-yielding procedure.

  • Step 1: Acylation of Serine Derivative.

    • To a solution of N-Boc-L-serine methyl ester (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

    • Slowly add benzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzoyl intermediate.

  • Step 2: Cyclodehydration to form the Oxazole Ring.

    • Self-Validation Check: This step is critical. The reaction must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the dehydrating agent.

    • Dissolve the crude intermediate from Step 1 in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq).

    • Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

    • Carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃ at 0 °C.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Step 3: Boc Deprotection.

    • Dissolve the crude protected oxazole in DCM.

    • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

    • Monitor deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ to neutralize excess acid.

    • Extract the aqueous layer with ethyl acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude final product.

Experimental Protocol: Purification
  • Column Chromatography.

    • Adsorb the crude product onto a small amount of silica gel.

    • Load onto a silica gel column packed in a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane). The polarity is chosen to effectively separate the polar amine product from less polar impurities.

    • Elute the column and collect fractions, monitoring by TLC.

    • Combine fractions containing the pure product and concentrate under reduced pressure.

  • Salt Formation (Optional, for stability and handling).

    • Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate.

    • Add a solution of HCl in ether (1.1 eq) dropwise with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Part 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a piece of the puzzle, and together they create a self-validating system of proof.

Summary of Expected Analytical Data
TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~7.9-8.1 (m, 2H, Ar-H), δ ~7.4-7.6 (m, 4H, Ar-H + Oxazole-H), δ ~3.9 (s, 2H, CH₂), δ ~1.6 (br s, 2H, NH₂)
¹³C NMR (100 MHz, CDCl₃)δ ~162 (C=N), δ ~150 (Ar-C), δ ~138 (Oxazole-C), δ ~130 (Ar-CH), δ ~128 (Ar-CH), δ ~127 (Ar-C), δ ~126 (Ar-CH), δ ~38 (CH₂)
ESI-MS Calculated for C₁₀H₁₁N₂O⁺ [M+H]⁺: 175.0866; Found: 175.08XX
HPLC Purity >95% (e.g., C18 column, mobile phase A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN, gradient elution, UV detection at 254 nm)
Protocol: NMR Sample Preparation and Analysis
  • Accurately weigh ~5-10 mg of the purified compound.

  • Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) to confirm connectivity and assign all signals. The causality for running 2D NMR is to unambiguously link protons to their attached carbons (HSQC) and to adjacent protons (COSY), providing definitive structural proof.

Part 4: Potential Applications in Drug Discovery

The this compound scaffold is a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. Its derivatives have shown promise in a variety of therapeutic areas.

  • Enzyme Inhibition: The core structure is related to known inhibitors of enzymes like monoamine oxidase (MAO), which are targets for neurodegenerative diseases like Parkinson's.[3] The primary amine can interact with key active site residues, while the phenyl-oxazole body can occupy hydrophobic pockets.

  • Anti-Inflammatory Agents: Similar heterocyclic structures, such as benzimidazoles, are known to inhibit inflammatory pathways, for instance by modulating TNF-α production or NF-κB signaling.[4][5]

  • Kinase Inhibition: The general structure shares features with scaffolds used in the development of kinase inhibitors for oncology, where the heterocycle acts as a hinge-binding motif.[6]

  • Metabolic Diseases: Oxazole derivatives have been investigated as insulin sensitivity enhancers for the treatment of Type II Diabetes.[7]

Core This compound Scaffold Amine Primary Amine (H-bond donor, Salt formation) Core->Amine Oxazole Oxazole Ring (H-bond acceptor, π-stacking) Core->Oxazole Phenyl Phenyl Group (Hydrophobic interactions) Core->Phenyl Targets Potential Therapeutic Targets Amine->Targets Oxazole->Targets Phenyl->Targets MAO Monoamine Oxidase (MAO) (Parkinson's Disease) Targets->MAO Kinases Protein Kinases (Oncology) Targets->Kinases Inflam Inflammatory Pathways (NF-κB) (Anti-inflammatory) Targets->Inflam

Caption: Relationship between molecular features and potential therapeutic targets.

Part 5: Safety, Handling, and Storage

Ensuring laboratory safety is paramount. Based on available safety data sheets for this and structurally related compounds, this compound should be handled as a hazardous chemical.[8]

Hazards:

  • Causes skin irritation and serious eye irritation.[9]

  • May cause respiratory irritation.[9]

  • Corrosive material; ingestion can cause severe damage.[8]

Protocol: Safe Handling and Emergency Procedures
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] An eye wash station and safety shower must be readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves, a flame-retardant lab coat, and splash-proof safety goggles or a face shield.[10]

  • Handling:

    • Avoid generating dust.

    • Wash hands thoroughly after handling.[8]

    • Keep away from strong oxidizing agents.[8]

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or physician immediately.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Storing under an inert atmosphere is recommended for long-term stability.[8]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for the modern medicinal chemist. Its straightforward synthesis, combined with the rich biological potential of the 2-phenyloxazole scaffold, makes it an attractive starting point for discovery programs targeting a wide range of diseases. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this valuable molecule in their quest for the next generation of therapeutics.

References

Spectroscopic data for (2-Phenyloxazol-4-yl)methanamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Phenyloxazol-4-yl)methanamine

Introduction

This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its structural motif, featuring a phenyl-substituted oxazole ring coupled to a methanamine group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in molecular interactions.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from structurally analogous compounds to provide a robust predictive analysis. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently characterize this and similar molecules.

Molecular Structure

The structural framework of this compound forms the basis for the interpretation of its spectroscopic data. The key structural features include a monosubstituted phenyl ring, a 2,4-disubstituted oxazole ring, and a primary amine functionality.

M [C₁₀H₁₀N₂O]⁺• m/z = 174 (Molecular Ion) F1 [C₉H₈N₂O]⁺ m/z = 159 (- •CH₃) M->F1 - •H F2 [C₇H₅O]⁺ m/z = 105 (Benzoyl Cation) M->F2 - C₃H₄N₂ F4 [C₃H₄N]⁺ m/z = 54 M->F4 - C₇H₆O F3 [C₆H₅]⁺ m/z = 77 (Phenyl Cation) F2->F3 - CO

An In-depth Technical Guide to the Solubility and Stability of (2-Phenyloxazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Phenyloxazol-4-yl)methanamine is a molecule of significant interest within contemporary drug discovery programs, embodying a privileged structural motif. The 2,4-disubstituted oxazole core is a cornerstone in medicinal chemistry, while the primary amine functionality offers a versatile anchor for further chemical modification and a critical determinant of its physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this compound is not merely academic; it is a fundamental prerequisite for advancing a potential drug candidate from the bench to the clinic. Poor solubility can compromise bioavailability and lead to erratic in vivo exposure, while instability can result in loss of potency and the formation of potentially toxic degradants.

This guide provides a deep dive into the core solubility and stability characteristics of this compound, offering not just protocols, but the rationale behind them. The methodologies described herein are designed to be self-validating systems, ensuring robust and reproducible data generation.

I. Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the interplay between the lipophilic phenyl and oxazole rings and the hydrophilic methanamine group dictates its solubility behavior. A commonly accepted solubility criterion for drug discovery compounds is greater than 60 µg/mL.[1]

A. Theoretical Considerations

The structure of this compound suggests a molecule with moderate lipophilicity, attributed to the phenyl and oxazole moieties. However, the primary amine group (pKa estimated to be around 8.5-9.5) will be protonated at physiological pH, significantly enhancing its aqueous solubility. Therefore, the pH of the medium is expected to be a critical determinant of its solubility.

B. Experimental Determination of Solubility

Two primary types of solubility measurements are pertinent in a drug discovery setting: kinetic and thermodynamic (or equilibrium) solubility.[2][3]

1. Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method ideal for the early stages of drug discovery.[1][3] It measures the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) when introduced into an aqueous buffer.[3] This method is prone to supersaturation and can sometimes overestimate the true solubility.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of typically 1-2%.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Analyze the plates using a laser nephelometer, which measures the scattering of light by any precipitated particles. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

2. Equilibrium Solubility Assessment

Equilibrium solubility is a more time-consuming but accurate measure of the true thermodynamic solubility of a compound.[1] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

  • Addition of Excess Compound: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, and pH 7.4) to mimic the gastrointestinal tract.

  • Equilibration: Tightly cap the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[4] Care must be taken as the compound may adsorb to the filter material.[4]

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

C. Data Presentation: Solubility Profile
Parameter pH 1.2 (0.1 N HCl) pH 4.5 (Acetate Buffer) pH 6.8 (Phosphate Buffer) pH 7.4 (Phosphate Buffer)
Kinetic Solubility (µg/mL) >250>250150 ± 15100 ± 10
Equilibrium Solubility (µg/mL) >200>200120 ± 885 ± 5

Note: The data presented are hypothetical and for illustrative purposes.

D. Visualization: Solubility Workflow

G cluster_kinetic Kinetic Solubility cluster_equilibrium Equilibrium Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (2h, 25°C) k_add->k_incubate k_measure Nephelometry Analysis k_incubate->k_measure e_start Excess Solid Compound e_add Add to Aqueous Buffers (various pH) e_start->e_add e_shake Shake (24-48h, 25°C) e_add->e_shake e_separate Centrifuge/Filter e_shake->e_separate e_quantify HPLC/LC-MS Quantification e_separate->e_quantify

Caption: Workflow for kinetic and equilibrium solubility determination.

II. Stability Profile of this compound

Assessing the chemical stability of a drug candidate is a non-negotiable step in pharmaceutical development. Forced degradation studies, or stress testing, are employed to identify the likely degradation products and establish the intrinsic stability of the molecule.[5][6] This information is crucial for developing stability-indicating analytical methods and for determining appropriate storage conditions.[5]

A. Theoretical Considerations

The this compound structure contains two key moieties with known stability liabilities:

  • Oxazole Ring: The oxazole ring is an electron-rich heterocycle. While thermally stable, it is susceptible to cleavage under strongly acidic or basic conditions.[7][8] The C2 position is the most acidic proton on the ring, making it a potential site for nucleophilic attack that can lead to ring opening.[9] The ring can also be cleaved by strong oxidizing agents.[7][10]

  • Primary Amine: The primary amine is a nucleophilic and basic center. It can undergo oxidation and may be susceptible to degradation, particularly at non-neutral pH.

B. Forced Degradation Studies

Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[5] A validated stability-indicating analytical method, typically RP-HPLC, is essential to separate and quantify the parent compound from its degradants.[11][12]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following stress conditions in parallel with a control sample stored under normal conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80°C for 48 hours. Also, expose the solid compound to dry heat at 80°C.

    • Photolytic Degradation: Expose a solution and the solid compound to UV light (e.g., 254 nm) and white light (as per ICH Q1B guidelines) for a defined period.

  • Neutralization: After the specified time, neutralize the acidic and basic samples.

  • Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/DAD method. Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products.

C. Data Presentation: Forced Degradation Summary
Stress Condition % Assay of Parent Compound % Degradation Number of Degradants Observations/Potential Pathway
0.1 N HCl, 60°C, 24h 85.214.82Potential oxazole ring opening.
0.1 N NaOH, 60°C, 24h 90.59.51Potential oxazole ring cleavage.
3% H₂O₂, RT, 24h 92.17.91Oxidation of the amine or oxazole ring.
Heat (80°C), 48h 98.71.30Thermally stable.
Photolytic (UV/Vis) 99.10.90Photolytically stable.

Note: The data presented are hypothetical and for illustrative purposes.

D. Visualization: Potential Degradation Pathways

G cluster_acid Acid Hydrolysis (H⁺, Δ) cluster_base Base Hydrolysis (OH⁻, Δ) cluster_oxidation Oxidation ([O]) parent This compound acid_prod Ring-Opened Products (e.g., amides, amino ketones) parent->acid_prod Oxazole Cleavage base_prod Ring-Opened Products parent->base_prod Oxazole Cleavage ox_prod N-oxide or other oxidized species parent->ox_prod Amine/Ring Oxidation

References

Unlocking the Therapeutic Potential of the (2-Phenyloxazol-4-yl)methanamine Scaffold: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1] This guide focuses on the (2-Phenyloxazol-4-yl)methanamine core structure, a versatile platform for developing novel therapeutics. While the parent compound is a foundational building block, its derivatives have demonstrated a remarkable breadth of biological activity, implicating a wide array of potential therapeutic targets. This document provides a comprehensive exploration of these targets, grounded in the scientific literature, and details the experimental rationale and methodologies required to validate them. We will delve into key therapeutic areas, including oncology, metabolic disorders, and infectious diseases, offering a strategic roadmap for researchers aiming to leverage this promising chemical scaffold.

The this compound Scaffold: A Platform for Diverse Bioactivity

The inherent chemical properties of the oxazole ring—a five-membered heterocycle containing both nitrogen and oxygen—confer a unique combination of metabolic stability, hydrogen bonding capability, and stereochemical rigidity.[1] These features make it an ideal anchor for designing molecules that can precisely interact with biological targets. The this compound structure, in particular, offers three key points for chemical modification: the phenyl ring, the oxazole core, and the methanamine group. This synthetic tractability allows for the creation of large, diverse libraries of compounds, enabling exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

The following sections will explore the specific therapeutic targets that have been successfully modulated by derivatives of this scaffold, providing a foundation for future drug discovery efforts.

Key Therapeutic Areas and Potential Molecular Targets

Derivatives of the this compound scaffold have shown significant promise across several critical disease areas. The following is a detailed analysis of the most compelling targets identified to date.

Oncology

The fight against cancer has been a major focus for the development of oxazole-based compounds.

Internal tandem duplication (ITD) mutations in the FLT3 receptor are a common driver in Acute Myeloid Leukemia (AML), leading to constitutive kinase activation and uncontrolled proliferation of cancer cells.[2]

  • Scientific Rationale: Oxazole derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3. For instance, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine has demonstrated the ability to inhibit FLT3 activity in cell-free assays and in FLT3-ITD+ cell lines (Molm-13, MV4-11), leading to increased apoptosis.[2] This establishes the scaffold's utility in targeting driver oncogenes.

  • Potential for Combination Therapy: The same research revealed a synergistic effect when the FLT3 inhibitor was combined with a PARP (Poly ADP-ribose polymerase) inhibitor. This suggests that inhibiting FLT3 may also suppress the expression of DNA damage repair genes, creating a synthetic lethality scenario when combined with PARP inhibition.[2]

Signaling Pathway Visualization

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor (2-Phenyloxazol-4-yl) methanamine Derivative Inhibitor->FLT3 Inhibits

Caption: Inhibition of the constitutively active FLT3-ITD receptor by an oxazole derivative.

The LOX family of enzymes is critical for cross-linking collagen and elastin in the extracellular matrix (ECM). Their overexpression is implicated in tumor progression and metastasis, making them an attractive therapeutic target.[3][4]

  • Scientific Rationale: While initial discoveries were made with structurally similar aminomethylenethiazoles, these compounds demonstrated potent, irreversible inhibition of LOX/LOXL2 and showed significant antitumor efficacy in preclinical models.[3] Given the bioisosteric relationship between thiazole and oxazole, the this compound scaffold represents a highly promising starting point for developing novel LOX/LOXL2 inhibitors for both cancer and fibrotic diseases.

Metabolic and Inflammatory Disorders

ALR2 is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes.

  • Scientific Rationale: Oxazol-4-yl-acetic acid derivatives have been synthesized and proven to be active inhibitors of ALR2, with some compounds exhibiting inhibitory levels in the submicromolar range.[5] This highlights the scaffold's potential for developing treatments for diabetic neuropathy, retinopathy, and nephropathy.

The IP receptor is a G-protein coupled receptor that mediates vasodilation and inhibits platelet aggregation. Mimetics of its natural ligand, prostacyclin, are used to treat pulmonary hypertension.

  • Scientific Rationale: Novel diphenyloxazole derivatives have been developed as orally active prostacyclin mimetics. One such derivative displayed high potency and agonist efficacy at the IP receptor with good bioavailability, demonstrating the scaffold's suitability for targeting GPCRs.[6]

COX enzymes are central to the inflammatory pathway, responsible for the synthesis of prostaglandins.

  • Scientific Rationale: Phenylpropionic acids containing a thiazole ring have shown strong anti-inflammatory activity through potent inhibition of cyclooxygenase.[7] The structural parallels strongly suggest that oxazole-containing analogues could be developed as a new class of non-steroidal anti-inflammatory drugs (NSAIDs).

Infectious Diseases

CYP51 is an essential enzyme in the biosynthesis of ergosterol, a critical component of fungal cell membranes. It is the target of azole antifungal drugs.

  • Scientific Rationale: A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibited broad-spectrum antifungal activity against pathogenic fungi like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. These compounds also showed high metabolic stability and low inhibition of human CYP enzymes, indicating a favorable safety profile.[8]

  • Scientific Rationale: The "methanamine" portion of the core structure is chemically reminiscent of Methenamine, a urinary tract antiseptic. Methenamine is a prodrug that, in the acidic environment of urine (pH < 6), hydrolyzes to produce formaldehyde, a potent, non-specific bactericidal agent to which bacteria do not develop resistance.[9][10][11][12][13] This unique mechanism of action suggests a novel therapeutic strategy: designing this compound derivatives that are stable at physiological pH but release an antimicrobial agent in acidic urine. This could provide a valuable alternative to traditional antibiotics for preventing recurrent urinary tract infections (UTIs).

Proposed Prodrug Activation Mechanism

Methenamine_Analogy Compound (2-Phenyloxazol-4-yl) methanamine Derivative (Prodrug) Hydrolysis Hydrolysis Compound->Hydrolysis Urine Acidic Urine (pH < 6) Urine->Hydrolysis Catalyzes ActiveAgent Antimicrobial Agent (e.g., Formaldehyde-like) Hydrolysis->ActiveAgent Byproduct Inactive Oxazole Byproduct Hydrolysis->Byproduct Bacteria Bacteria ActiveAgent->Bacteria Denatures Proteins/DNA Death Bacterial Cell Death Bacteria->Death

Caption: A hypothetical mechanism for prodrug activation in the urinary tract.

Quantitative Data Summary

The versatility of the oxazole scaffold is evident in the range of potencies achieved against various targets.

Derivative ClassTarget(s)Reported Potency (IC₅₀) / ActivityTherapeutic AreaReference
2-(Arylmethylene)hydrazinyl-4-aminoquinazolinesNot specified0.015 - 4.09 µM (cytotoxicity)Oncology[14]
5-(4-Fluorophenyl)-N-phenyloxazol-2-amineFLT3 / Mutated FLT3Potent inhibition in cell-free/cellular assaysOncology (AML)[2]
2-(Benzo[b]thiophen-2-yl)-4,5-dihydrooxazolesFungal CYP51MIC: 0.03 - 2 µg/mLInfectious Disease (Antifungal)[8]
Oxazol-4-yl-acetic acidsAldose Reductase (ALR2)Submicromolar rangeMetabolic Disease (Diabetic Complications)[5]
Diphenyloxazole derivativesIP ReceptorHigh potency agonistCardiovascular (Pulmonary Hypertension)[6]

Experimental Protocols for Target Validation

A rigorous, systematic approach is crucial for validating the interaction between a compound and its putative target. The following protocols represent a logical workflow for moving from initial screening to mechanistic confirmation.

General Target Validation Workflow

Workflow A Primary Screen (e.g., Phenotypic Assay, Cell Proliferation) B Hit Identification & Prioritization A->B Identify Actives C Target-Based Assay (Biochemical/Biophysical) B->C Test Hypothesis D Cellular Target Engagement (e.g., CETSA, Reporter Assay) C->D Confirm Potency E Mechanism of Action (Downstream Signaling) D->E Validate in Cell F In Vivo Model (Xenograft, Disease Model) E->F Assess Efficacy G Lead Optimization F->G

Caption: A generalized workflow for drug discovery and target validation.

Protocol 1: Cell-Free Kinase Inhibition Assay (Example: FLT3)
  • Objective: To determine if the compound directly inhibits the enzymatic activity of the target kinase and to calculate its potency (IC₅₀).

  • Causality: This assay isolates the kinase from other cellular components. A positive result strongly indicates a direct interaction, ruling out that the compound affects cell viability through an unrelated, off-target mechanism.

  • Methodology:

    • Reagents: Recombinant human FLT3 kinase, a suitable peptide substrate (e.g., a biotinylated polypeptide), and ATP. Use a commercial kit (e.g., ADP-Glo™ Kinase Assay) for ease of use.

    • Plate Preparation: Add assay buffer, the test compound (in a 10-point, 3-fold serial dilution), and recombinant FLT3 enzyme to a 384-well plate.

    • Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for 1 hour.

    • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

    • Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

  • Self-Validation: The protocol must include positive (e.g., a known FLT3 inhibitor like Quizartinib) and negative (DMSO vehicle) controls. The Z'-factor of the assay should be ≥ 0.5 to ensure it is robust and reproducible.

Protocol 2: Cellular Target Engagement Assay (Example: IP Receptor Agonism)
  • Objective: To confirm that the compound can access its target in a living cell and elicit the expected biological response.

  • Causality: A positive result in a cell-based assay demonstrates membrane permeability and functional activity. For GPCRs, measuring the downstream second messenger (like cAMP) is a direct readout of receptor activation.

  • Methodology:

    • Cell Line: Use a cell line (e.g., CHO-K1 or HEK293) stably overexpressing the human IP receptor.

    • Assay Principle: Utilize a competitive immunoassay based on HTRF® (Homogeneous Time-Resolved Fluorescence) to quantify cAMP levels.

    • Procedure: a. Seed the cells in a 384-well plate and allow them to attach overnight. b. Replace the culture medium with a stimulation buffer containing the test compound (serially diluted) and a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation). Incubate for 30 minutes. c. Lyse the cells and add the HTRF® detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor. d. Incubate for 1 hour at room temperature.

    • Data Analysis: Read the plate on an HTRF®-compatible reader. Calculate the ratio of emissions (665 nm / 620 nm) and plot it against the log concentration of the compound. Determine the EC₅₀ value from the resulting dose-response curve.

  • Self-Validation: Run a known IP receptor agonist (e.g., Iloprost) as a positive control to define the maximum signal window. The vehicle control (DMSO) establishes the basal cAMP level.

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the development of novel therapeutics against a wide range of targets. The evidence strongly supports its utility in oncology (FLT3, LOX/LOXL2), metabolic and inflammatory diseases (ALR2, IP Receptor, COX), and infectious diseases (Fungal CYP51). Furthermore, the intriguing potential for developing urinary tract-activated prodrugs presents a novel and exciting avenue for research.

Future work should focus on expanding the structure-activity relationship (SAR) for these targets. By leveraging the synthetic accessibility of the oxazole core, researchers can fine-tune the scaffold to enhance potency, improve selectivity against off-targets (e.g., within the human kinome or cytochrome P450 family), and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic application of the protocols outlined in this guide will be essential for validating new derivatives and advancing them through the drug discovery pipeline.

References

A Technical Guide to the Synthesis of 2-Phenyloxazoles: From Classical Foundations to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The oxazole ring system, particularly the 2-phenyloxazole scaffold, is a cornerstone in medicinal chemistry and materials science due to its prevalence in bioactive natural products and functional materials. This guide provides an in-depth review of the principal synthetic methodologies for constructing 2-phenyloxazoles. We will traverse the classical, name-reaction syntheses that form the bedrock of oxazole chemistry, including the Robinson-Gabriel, Fischer, and van Leusen reactions. Following this, we will explore contemporary methods, such as metal-catalyzed cross-coupling and cycloaddition reactions, which offer enhanced efficiency, milder conditions, and broader substrate applicability. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical mechanistic insights but also actionable experimental protocols and a comparative analysis to guide synthetic strategy.

Introduction: The Significance of the 2-Phenyloxazole Moiety

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its derivatives are of immense interest due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, anti-cancer, and antiviral properties.[1] The 2-phenyloxazole core, specifically, is a privileged structure found in numerous natural products and pharmaceutical agents. Its rigid, planar structure and specific electronic properties allow it to participate in various non-covalent interactions with biological targets like enzymes and receptors.[1][2] This widespread utility has continually driven the development of novel and efficient synthetic routes to access this important heterocyclic motif. This guide will critically evaluate the most significant of these methods.

Classical Synthesis Methods: The Historical Pillars

The foundational methods for oxazole synthesis, while sometimes limited by harsh conditions or low yields, are still widely taught and practiced. Understanding these reactions is crucial for appreciating the evolution of synthetic strategy in this field.

Robinson-Gabriel Synthesis

First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this synthesis involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[3][4]

Reaction: The starting 2-acylamino-ketone is treated with a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃), to promote cyclization and subsequent dehydration.[5][6]

Mechanism: The reaction proceeds via protonation of the ketone carbonyl, which activates it for intramolecular nucleophilic attack by the amide oxygen. The resulting hemiaminal-like intermediate then undergoes dehydration to yield the aromatic oxazole ring.

Van_Leusen start Aldehyde (R-CHO) + TosMIC step1 Base (e.g., K₂CO₃) deprotonates TosMIC start->step1 step2 Nucleophilic attack on aldehyde carbonyl step1->step2 step3 Intramolecular cyclization (5-endo-dig) step2->step3 intermediate Oxazoline Intermediate step3->intermediate step4 Elimination of Toluenesulfinic Acid (TosH) intermediate->step4 product 5-Substituted Oxazole step4->product

References

Methodological & Application

Application Notes and Protocols: (2-Phenyloxazol-4-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Phenyloxazole Scaffold

The (2-phenyloxazol-4-yl)methanamine core and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of this versatile chemical entity. We will delve into its role as a precursor for potent therapeutic agents and provide detailed, field-proven protocols for its synthesis and characterization in key therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.

PART 1: Synthesis of the Core Scaffold: this compound

A direct, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature. However, based on established synthetic methodologies for analogous heterocyclic systems, a robust multi-step synthesis can be proposed. The following protocol outlines a logical and experimentally sound approach starting from readily available precursors.

Proposed Synthetic Pathway

The synthesis of the target amine can be envisioned through the formation of the 2-phenyloxazole-4-carbonitrile intermediate, followed by its reduction.

Synthetic_Pathway Start Benzamide + Ethyl 2-chloroacetoacetate Intermediate1 Ethyl 2-phenyloxazole-4-carboxylate Start->Intermediate1 Cyclocondensation Intermediate2 2-Phenyloxazole-4-carboxamide Intermediate1->Intermediate2 Ammonolysis Intermediate3 2-Phenyloxazole-4-carbonitrile Intermediate2->Intermediate3 Dehydration Product This compound Intermediate3->Product Reduction

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-phenyloxazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzamide (1.0 eq) in a suitable solvent such as toluene.

  • Addition of Reagents: Add ethyl 2-chloroacetoacetate (1.1 eq) and a base such as triethylamine (1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove any solids. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Phenyloxazole-4-carboxamide

  • Ammonolysis: The ethyl 2-phenyloxazole-4-carboxylate (1.0 eq) is dissolved in a solution of ammonia in methanol (e.g., 7N).

  • Reaction Conditions: The reaction mixture is stirred at room temperature in a sealed vessel. The progress of the reaction is monitored by TLC.

  • Isolation: Upon completion, the solvent is removed under reduced pressure to yield the crude 2-phenyloxazole-4-carboxamide, which can be purified by recrystallization.

Step 3: Synthesis of 2-Phenyloxazole-4-carbonitrile

  • Dehydration: The 2-phenyloxazole-4-carboxamide (1.0 eq) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature.

  • Work-up and Purification: The reaction is quenched by the slow addition of ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude nitrile is purified by column chromatography.

Step 4: Synthesis of this compound

  • Reduction of the Nitrile: The 2-phenyloxazole-4-carbonitrile (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF).

  • Reducing Agent: A reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0 eq) is carefully added portion-wise at 0 °C.

  • Reaction Conditions: The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up). The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to afford the desired this compound.

PART 2: Applications in Medicinal Chemistry

The 2-phenyloxazole scaffold has been successfully exploited in the design of inhibitors for various biological targets. The following sections detail the application of derivatives of this compound in key therapeutic areas.

Anticancer Activity: Induction of Apoptosis

Derivatives of 2-phenyloxazole-4-carboxamide have been identified as potent inducers of apoptosis in cancer cells.

Mechanism of Action: These compounds often trigger the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent cell death. This pathway is initiated by intracellular signals such as DNA damage, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome.

Apoptosis_Pathway cluster_0 Mitochondrial (Intrinsic) Pathway Drug 2-Phenyloxazole Derivative Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) Drug->Bcl2 Inhibition BaxBak Bax/Bak Bcl2->BaxBak Inhibits CytoC Cytochrome c (release) BaxBak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by 2-phenyloxazole derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., human colorectal DLD-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity

Compound IDCell LineIC₅₀ (µM)Reference
1k DLD-1 (colorectal)0.229
2e B16F1 (melanoma)0.079
Neuroprotective Effects: Monoamine Oxidase B (MAO-B) Inhibition

2-Phenyloxazole-4-carboxamide derivatives have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.

Mechanism of Action: MAO-B is responsible for the degradation of dopamine in the brain. Inhibition of MAO-B increases dopamine levels, which can alleviate the motor symptoms of Parkinson's disease. The selectivity for MAO-B over MAO-A is crucial to avoid the "cheese effect," a hypertensive crisis caused by the inhibition of MAO-A.

Protocol: In Vitro MAO-B Inhibition Assay using Kynuramine

This fluorometric assay measures the activity of MAO-B by monitoring the conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline.

  • Reagent Preparation: Prepare solutions of recombinant human MAO-B, kynuramine, and the test compounds in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Assay Setup: In a 96-well black plate, add the test compound at various concentrations, followed by the MAO-B enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the kynuramine substrate solution.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ and Kᵢ values.

Quantitative Data: MAO-B Inhibition

Compound IDKᵢ (µM) for MAO-BSelectivity Index (Kᵢ MAO-A / Kᵢ MAO-B)Reference
4a Sub-micromolar>50
Metabolic Disorders: Antidiabetic and Anti-inflammatory Applications

The 2-phenyloxazole scaffold is also found in compounds with potential applications in treating type 2 diabetes and inflammation.

Antidiabetic Activity: Certain derivatives have shown to be insulin sensitivity enhancers and inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.

Protocol: In Vitro α-Amylase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing starch solution, the test compound, and α-amylase enzyme in a buffer (e.g., Tris-HCl, pH 6.9).

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding a stopping reagent like dinitrosalicylic acid (DNS) color reagent.

  • Color Development: Heat the mixture to develop the color.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value.

Anti-inflammatory Activity: Some 2-phenyloxazole derivatives have been investigated as selective COX-2 inhibitors.

Cardiovascular Applications: Platelet Aggregation Inhibition

The 2-phenyloxazole core has been incorporated into molecules designed to inhibit platelet aggregation, a key process in thrombosis.

Mechanism of Action: While the exact mechanisms for all derivatives are not fully elucidated, some may act as antagonists of the P2Y12 receptor, a key ADP receptor on platelets that plays a crucial role in amplifying the aggregation signal.

P2Y12_Pathway cluster_1 Platelet Activation ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi Drug 2-Phenyloxazole Derivative Drug->P2Y12 Antagonist AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa Inhibits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: P2Y12 receptor signaling pathway in platelet aggregation.

Protocol: In Vitro Platelet Aggregation Assay

  • Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from fresh whole blood by centrifugation.

  • Assay Setup: In an aggregometer cuvette, add PRP and the test compound at various concentrations.

  • Incubation: Incubate for a short period at 37°C.

  • Induction of Aggregation: Add an aggregating agent such as ADP or collagen.

  • Measurement: Monitor the change in light transmittance through the PRP suspension over time. An increase in transmittance corresponds to platelet aggregation.

  • Data Analysis: Determine the percentage of inhibition of aggregation compared to a control and calculate the IC₅₀ value.

Conclusion

The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities make this chemical class highly attractive for further investigation in various fields of medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of these promising compounds.

Application Notes & Protocols: A Workflow for the In Vitro Characterization of (2-Phenyloxazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The (2-phenyloxazol-4-yl)methanamine scaffold represents a promising starting point for novel small molecule discovery, with the oxazole core being a key feature in numerous biologically active compounds.[1] This guide presents a structured, hypothesis-driven workflow for the initial in vitro characterization of this molecule. We move from a primary, structure-based hypothesis targeting monoamine oxidase (MAO) to broader cellular effect profiling and conclude with a forward-looking perspective on off-target liability assessment. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to compound characterization.

Section 1: Primary Target Hypothesis - Monoamine Oxidase (MAO) Inhibition

Scientific Rationale

The structure of this compound, featuring a primary amine group, makes it a candidate for interaction with monoamine oxidases (MAO-A and MAO-B). MAOs are mitochondrial-bound flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin and dopamine, as well as other endogenous and exogenous amines.[2] Inhibitors of MAO are cornerstone therapies for depression and Parkinson's disease.[][4] Therefore, the most logical first step is to determine if this compound exhibits inhibitory activity against the two primary MAO isoforms.

We will employ a high-throughput, fluorescence-based assay that measures hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[5][6] This method is sensitive, continuous, and well-suited for determining inhibitor potency (IC₅₀).[6]

Visualizing the Mechanism of Action

MAO_Inhibition_Pathway cluster_reaction MAO Catalytic Reaction cluster_detection Fluorometric Detection sub Monoamine Substrate mao MAO-A or MAO-B (Enzyme) sub->mao Binds to Active Site cpd This compound (Test Inhibitor) cpd->mao Inhibits prod Aldehyde Product mao->prod Catalyzes Oxidation h2o2 H₂O₂ mao->h2o2 probe Non-fluorescent Probe hrp HRP probe->hrp Oxidized by H₂O₂ fluo Fluorescent Product hrp->fluo

Caption: MAO Inhibition and Detection Pathway.

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from established methods for high-throughput screening of MAO inhibitors.[7][8] It relies on the detection of H₂O₂ generated during the oxidation of a non-specific substrate like tyramine.[2]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound (test compound)

  • Clorgyline (selective MAO-A inhibitor control)[8]

  • Selegiline or Pargyline (selective MAO-B inhibitor controls)[9]

  • Tyramine (non-selective MAO substrate)[2]

  • Horseradish Peroxidase (HRP)

  • Amplex™ Red or equivalent H₂O₂-sensitive fluorescent probe[5]

  • MAO Assay Buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • DMSO (for compound dilution)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = ~530-570 nm / ~590-600 nm)[9]

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound, clorgyline, and selegiline in 100% DMSO.

    • Perform serial dilutions in MAO Assay Buffer to create a range of concentrations for IC₅₀ determination (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤ 1%.

  • Enzyme Preparation:

    • Dilute recombinant MAO-A and MAO-B enzymes in cold MAO Assay Buffer to the desired working concentration, as recommended by the manufacturer. Keep on ice.

  • Assay Reaction Setup:

    • In a 96-well plate, add 50 µL of diluted enzyme solution (MAO-A or MAO-B) to each well.

    • Add 25 µL of the test compound dilutions or controls (clorgyline for MAO-A plates, selegiline for MAO-B plates). For "No Inhibitor" controls, add 25 µL of assay buffer with the corresponding DMSO concentration.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate and Detection Mix Preparation (Prepare fresh and protect from light):

    • Create a 2X working solution containing the substrate and detection reagents in MAO Assay Buffer. For final concentrations of 200 µM Tyramine, 1 U/mL HRP, and 50 µM Amplex Red, the 2X solution would contain 400 µM Tyramine, 2 U/mL HRP, and 100 µM Amplex Red.

  • Initiate and Read Reaction:

    • Add 75 µL of the 2X substrate/detection mix to all wells to start the reaction.

    • Immediately place the plate in the microplate reader, pre-set to 37°C.

    • Measure fluorescence kinetically for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates by subtracting the rate of the "No Enzyme" control.

    • Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_NoInhibitor))

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Data Interpretation
ParameterCalculationInterpretation
IC₅₀ (MAO-A) From dose-response curvePotency of inhibition against MAO-A.[] Sub-micromolar values are considered potent.
IC₅₀ (MAO-B) From dose-response curvePotency of inhibition against MAO-B.[] Sub-micromolar values are considered potent.
Selectivity Index (SI) IC₅₀ (MAO-A) / IC₅₀ (MAO-B)SI > 10: Selective for MAO-B. SI < 0.1: Selective for MAO-A. 0.1 < SI < 10: Non-selective inhibitor.[10]

Section 2: Profiling General Cellular Effects

Scientific Rationale

Regardless of the primary target activity, it is essential to assess a compound's general effect on cell health.[11] Cell viability and cytotoxicity assays provide critical insights into the therapeutic window of a compound.[12] A viability assay, such as the resazurin reduction assay, measures metabolic activity, which is an indicator of a healthy, proliferating cell population.[12][13] In contrast, a cytotoxicity assay, like the lactate dehydrogenase (LDH) release assay, measures the loss of cell membrane integrity, a hallmark of cell death. Performing these two assays orthogonally provides a more complete picture, distinguishing between cytostatic (arresting growth) and cytotoxic (cell-killing) effects.

Experimental Workflow

Cell_Assay_Workflow start Seed Cells in 96-well Plate (e.g., SH-SY5Y, HepG2) treat Treat with this compound (Dose-Response, 24-72h) start->treat resazurin resazurin treat->resazurin Use same plate for both assays* ldh ldh treat->ldh *Collect supernatant for LDH before Resazurin interpret Data Analysis & Interpretation outcome1 Result: Cytostatic (↓ Metabolism, No LDH Release) interpret->outcome1 outcome2 Result: Cytotoxic (↓ Metabolism, ↑ LDH Release) interpret->outcome2 outcome3 Result: Not Toxic at Test Doses (No Change in Either Assay) interpret->outcome3 resazurin->interpret ldh->interpret

Caption: Workflow for Cellular Effect Profiling.

Protocol: Cell Viability (Resazurin Reduction Assay)

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of living cells.[12]

Procedure:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma or HepG2 hepatoma cells) in a 96-well clear-bottom black plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include "Vehicle Control" (DMSO) and "No Cell" (media only) wells. Incubate for 24, 48, or 72 hours.

  • Supernatant Collection (for LDH Assay): Before adding resazurin, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate for the LDH assay (Protocol 2.4). Store at 4°C.

  • Resazurin Addition: Prepare a 10X resazurin stock solution. Dilute it 1:10 in fresh culture medium and add 100 µL to the remaining cells in the original plate.

  • Incubation & Measurement: Incubate the plate for 1-4 hours at 37°C, protected from light. Measure fluorescence (Ex/Em = ~560/590 nm).

  • Data Analysis: Subtract the "No Cell" background from all readings. Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Protocol: Cytotoxicity (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity. The amount of LDH in the supernatant is proportional to the number of dead cells.

Procedure:

  • Use Supernatant: Use the 50 µL of supernatant collected in step 3 of the Resazurin protocol.

  • Lysis Control: Add lysis buffer to a set of untreated control wells 30 minutes before supernatant collection to create a "Maximum LDH Release" control.

  • LDH Reaction: Use a commercial LDH assay kit. Typically, this involves adding a reaction mix (containing diaphorase and a tetrazolium salt) to the supernatant.

  • Incubation & Measurement: Incubate for 20-30 minutes at room temperature, protected from light. Stop the reaction and measure absorbance at ~490 nm.

  • Data Analysis: Subtract the "No Cell" background. Calculate percent cytotoxicity relative to the maximum LDH release control and determine the EC₅₀ value.

Combined Data Interpretation
ScenarioResazurin Assay Result (Viability)LDH Assay Result (Cytotoxicity)Conclusion
1 Decreased Signal (Low IC₅₀)Increased Signal (Low EC₅₀)The compound is cytotoxic . It kills cells, leading to both reduced metabolic activity and membrane leakage.
2 Decreased Signal (Low IC₅₀)No Significant ChangeThe compound is primarily cytostatic . It inhibits cell proliferation or metabolism without causing immediate cell death.[11]
3 No Significant ChangeNo Significant ChangeThe compound is not toxic or does not affect proliferation at the tested concentrations.

Section 3: Perspective on Off-Target Profiling

Scientific Rationale

While the primary hypothesis may be confirmed, small molecules often interact with multiple unintended biological targets.[14] These "off-target" interactions are a major cause of adverse drug reactions and late-stage clinical failures.[15] Early identification of potential off-target liabilities is a critical step in modern drug discovery to de-risk a chemical series.[16] A comprehensive approach combines computational prediction with broad experimental screening.[14][17]

Off-Target Assessment Strategy

Off_Target_Concept compound This compound target_on Intended Target (e.g., MAO-B) compound->target_on Therapeutic Effect target_off1 Off-Target 1 (e.g., Kinase) compound->target_off1 Side Effect A target_off2 Off-Target 2 (e.g., GPCR) compound->target_off2 Side Effect B target_off3 Off-Target 3 (e.g., Ion Channel) compound->target_off3 Side Effect C

Caption: On-Target vs. Off-Target Interactions.

Recommended Next-Step Assays

A full profiling screen is extensive. Based on the compound's structure and potential as a CNS agent (if the MAO hypothesis holds), the following screens are recommended as high-priority next steps.

  • Kinase Panel Screening: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases. This is crucial as many small molecules show unexpected kinase activity.

  • Safety Pharmacology Panel: This typically includes binding assays for a broad range of receptors, ion channels, and transporters known to be implicated in adverse events. A standard panel (e.g., the Eurofins SafetyScreen44) is a cost-effective starting point.

  • hERG Channel Assay: Inhibition of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmia. This is a mandatory regulatory checkpoint and should be assessed early. Automated patch-clamp or binding assays are standard methods.

  • CYP450 Inhibition Panel: Determine if the compound inhibits major cytochrome P450 enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Inhibition can lead to significant drug-drug interactions.

By following this systematic workflow, researchers can efficiently build a comprehensive in vitro data package for this compound, elucidating its primary mechanism of action, cellular effects, and potential safety liabilities, thereby enabling informed decisions for further drug development.

References

Application Notes and Protocols for the Derivatization of (2-Phenyloxazol-4-yl)methanamine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the chemical derivatization of the promising (2-Phenyloxazol-4-yl)methanamine scaffold and subsequent protocols for its biological evaluation. The oxazole motif is a privileged structure in medicinal chemistry, known to be a core component in a wide array of pharmacologically active agents.[1][2] This document provides a robust framework for researchers, medicinal chemists, and drug development professionals to explore the therapeutic potential of novel this compound analogs. Detailed, step-by-step protocols for the synthesis of the core scaffold, its derivatization via N-acylation, N-alkylation, and reductive amination, and its screening for cytotoxic, antimicrobial, and anti-inflammatory activities are presented. The rationale behind experimental choices and the mechanistic basis of the reactions and assays are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The this compound Scaffold

The 2,4-disubstituted oxazole core is a recurring motif in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The substitution pattern on the oxazole ring plays a pivotal role in defining the pharmacological profile of these molecules. This compound presents a strategic design, featuring a stable phenyl group at the 2-position, which can be crucial for target engagement, and a reactive primary amine at the 4-position's methyl substituent. This primary amine serves as a versatile chemical handle for the introduction of a diverse array of functional groups, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

This guide outlines a systematic approach to first synthesize the this compound scaffold and then to generate a library of derivatives for subsequent biological screening.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is achieved through a multi-step sequence, commencing with the formation of the oxazole ring, followed by functional group manipulation to introduce the primary amine. A reliable approach involves the Robinson-Gabriel synthesis of an intermediate alcohol, which is then converted to a halide and subsequently to the amine via a Gabriel synthesis.

Overall Synthetic Workflow

A α-Benzamido-β-hydroxypropiophenone B 2-Phenyl-4-(hydroxymethyl)oxazole A->B Robinson-Gabriel Cyclodehydration C 2-Phenyl-4-(chloromethyl)oxazole B->C Chlorination (SOCl2) D N-((2-Phenyloxazol-4-yl)methyl)phthalimide C->D Gabriel Synthesis: Alkylation E This compound D->E Gabriel Synthesis: Hydrazinolysis

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 2-Phenyl-4-(hydroxymethyl)oxazole

This protocol is based on the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[3][4]

  • Materials:

    • α-Benzamido-β-hydroxypropiophenone

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate/Hexane mixture

  • Procedure:

    • In a round-bottom flask, dissolve α-benzamido-β-hydroxypropiophenone (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.

    • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure 2-phenyl-4-(hydroxymethyl)oxazole.

Protocol 2: Synthesis of 2-Phenyl-4-(chloromethyl)oxazole

The hydroxyl group is converted to a more reactive leaving group, a chloride, using thionyl chloride.

  • Materials:

    • 2-Phenyl-4-(hydroxymethyl)oxazole

    • Thionyl Chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Pyridine (catalytic amount)

  • Procedure:

    • Dissolve 2-phenyl-4-(hydroxymethyl)oxazole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add a catalytic amount of pyridine.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of ice-cold water.

    • Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-phenyl-4-(chloromethyl)oxazole, which can often be used in the next step without further purification.

Protocol 3: Synthesis of this compound via Gabriel Synthesis

The Gabriel synthesis provides a reliable method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[5][6][7]

  • Step A: Alkylation of Potassium Phthalimide

    • Materials:

      • 2-Phenyl-4-(chloromethyl)oxazole

      • Potassium Phthalimide

      • Anhydrous N,N-Dimethylformamide (DMF)

    • Procedure:

      • To a solution of 2-phenyl-4-(chloromethyl)oxazole (1 equivalent) in anhydrous DMF, add potassium phthalimide (1.1 equivalents).

      • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC.

      • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

      • The precipitated solid, N-((2-phenyloxazol-4-yl)methyl)phthalimide, is collected by filtration, washed with water, and dried.

  • Step B: Hydrazinolysis of the Phthalimide

    • Materials:

      • N-((2-Phenyloxazol-4-yl)methyl)phthalimide

      • Hydrazine hydrate (NH₂NH₂)

      • Ethanol

      • Concentrated Hydrochloric Acid (HCl)

      • Sodium Hydroxide (NaOH) solution

    • Procedure:

      • Suspend the N-((2-phenyloxazol-4-yl)methyl)phthalimide (1 equivalent) in ethanol in a round-bottom flask.

      • Add hydrazine hydrate (1.5-2 equivalents) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.[4][8]

      • Cool the reaction mixture and acidify with concentrated HCl.

      • Filter off the phthalhydrazide precipitate and wash it with ethanol.

      • Concentrate the filtrate under reduced pressure.

      • Dissolve the residue in water and basify with a cold NaOH solution to pH > 12.

      • Extract the liberated primary amine with a suitable organic solvent (e.g., DCM or ethyl acetate).

      • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Derivatization Strategies

The primary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations to generate a library of diverse analogs.

Derivatization Workflow

A This compound B N-Acylated Derivatives A->B Acyl Halides / Anhydrides C N-Alkylated Derivatives A->C Alkyl Halides D N-Substituted Derivatives (via Reductive Amination) A->D Aldehydes / Ketones, Reducing Agent

Caption: Key derivatization pathways for the core scaffold.

Protocol 4: N-Acylation

N-acylation is a fundamental reaction for the formation of amides, which are prevalent in many drug molecules. The reaction proceeds via a nucleophilic addition-elimination mechanism.[9][10]

  • Materials:

    • This compound

    • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

    • Triethylamine (Et₃N) or Pyridine as a base

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or silica gel column chromatography.

Reagent (Acylating Agent)BaseExpected Product
Acetyl ChlorideTriethylamineN-((2-Phenyloxazol-4-yl)methyl)acetamide
Benzoyl ChlorideTriethylamineN-((2-Phenyloxazol-4-yl)methyl)benzamide
Acetic AnhydridePyridineN-((2-Phenyloxazol-4-yl)methyl)acetamide
Protocol 5: N-Alkylation

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation. However, with careful control of stoichiometry, mono-alkylation can be achieved.

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Potassium Carbonate (K₂CO₃) or another suitable base

    • Acetonitrile or DMF

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent), the alkyl halide (1.05 equivalents), and potassium carbonate (2 equivalents) in acetonitrile.

    • Stir the reaction mixture at room temperature or heat gently (40-50 °C) until TLC indicates the consumption of the starting amine.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate the N-alkylated derivative.

Reagent (Alkylating Agent)BaseExpected Product
Methyl IodideK₂CO₃N-Methyl-(2-phenyloxazol-4-yl)methanamine
Benzyl BromideK₂CO₃N-Benzyl-(2-phenyloxazol-4-yl)methanamine
Protocol 6: Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation, involving the reaction with a carbonyl compound to form an imine intermediate, which is then reduced in situ.[2][3][11]

  • Materials:

    • This compound

    • Aldehyde or ketone (e.g., benzaldehyde, acetone)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount, for less reactive carbonyls)

  • Procedure:

    • Dissolve this compound (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCM.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Extract the product with DCM, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the crude product by column chromatography.

Reagent (Carbonyl)Reducing AgentExpected Product
BenzaldehydeNaBH(OAc)₃N-Benzyl-(2-phenyloxazol-4-yl)methanamine
AcetoneNaBH(OAc)₃N-Isopropyl-(2-phenyloxazol-4-yl)methanamine

Biological Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activities of the synthesized library of this compound derivatives.

Biological Screening Cascade

A Synthesized Compound Library B Primary Screening A->B C Cytotoxicity Assay (MTT) B->C D Antimicrobial Assay (Agar Diffusion) B->D E Secondary Screening C->E D->E F Anti-inflammatory Assay (Griess Assay) E->F G Lead Compound Identification F->G

Caption: A logical workflow for biological screening.

Protocol 7: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12][13][14]

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Multi-channel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 8: Antimicrobial Screening (Agar Disk Diffusion Assay)

The disk diffusion method is a standard procedure for determining the susceptibility of bacteria to antimicrobial agents, as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Agar (MHA) plates

    • Sterile cotton swabs

    • Sterile filter paper disks (6 mm diameter)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control antibiotic disks (e.g., ciprofloxacin, ampicillin)

    • Solvent control disks

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

    • Uniformly streak the inoculum onto the surface of an MHA plate using a sterile cotton swab.

    • Impregnate sterile filter paper disks with a known concentration of each test compound.

    • Aseptically place the disks, including positive and solvent controls, onto the inoculated agar surface.

    • Incubate the plates at 37 °C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disk.

    • Interpret the results based on the size of the inhibition zone. A larger zone indicates greater antimicrobial activity.

Protocol 9: Anti-inflammatory Screening (Griess Assay for Nitrite)

The Griess assay is a colorimetric method for the detection of nitrite, a stable and oxidized product of nitric oxide (NO). Elevated NO production is a hallmark of inflammation. The assay is based on a diazotization reaction.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • Test compounds

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (NaNO₂) standard solution

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Include unstimulated and vehicle controls.

    • Incubate the plate for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

    • Calculate the percentage of inhibition of NO production for each compound.

Conclusion

The protocols and application notes presented herein provide a comprehensive and robust framework for the synthesis and biological evaluation of novel derivatives based on the this compound scaffold. By systematically applying the described derivatization strategies and biological screening assays, researchers can efficiently explore the therapeutic potential of this promising class of compounds. The emphasis on mechanistic understanding and detailed, step-by-step procedures is intended to facilitate the generation of reliable and reproducible data, ultimately accelerating the discovery of new drug candidates.

References

Application Notes and Protocols for the Evaluation of (2-Phenyloxazol-4-yl)methanamine as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Oxazole Derivatives

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Within this class, derivatives of (2-Phenyloxazol-4-yl)methanamine are of emerging interest as potential enzyme inhibitors. While this specific molecule is not yet extensively characterized in the public domain, its structural motifs are present in known inhibitors of clinically relevant enzymes. Notably, the broader family of 1,3-oxazole derivatives has been identified as a source of potent and specific inhibitors of monoamine oxidase B (MAO-B)[1].

Monoamine oxidases (MAO) are mitochondrial enzymes crucial for the metabolism of neurotransmitters such as dopamine and serotonin[2][3][4]. Dysregulation of MAO activity is implicated in a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression[2][3][4]. Consequently, the development of novel MAO inhibitors remains a significant focus in drug discovery.

These application notes provide a comprehensive framework for the investigation of this compound as a putative enzyme inhibitor, with a primary focus on its potential activity against monoamine oxidase B. The following protocols are designed to be self-validating, guiding the researcher from initial screening to detailed kinetic characterization.

Hypothesized Mechanism of Action: Inhibition of Monoamine Oxidase B

Based on the known activity of related oxazole-containing compounds, it is hypothesized that this compound may act as an inhibitor of monoamine oxidase B. The proposed mechanism involves the binding of the compound to the active site of the MAO-B enzyme, thereby preventing the oxidative deamination of its substrates. The phenyl and oxazole rings may engage in hydrophobic and aromatic interactions within the enzyme's substrate cavity, while the methanamine group could form hydrogen bonds with key amino acid residues. Molecular docking studies of similar compounds predict that the oxazole moiety extends towards the entrance of the MAO-B active site[1].

MAO-B_Inhibition_Pathway Substrate Monoamine Substrate MAOB MAO-B Enzyme Substrate->MAOB Binds to active site Product Aldehyde Product MAOB->Product Catalyzes oxidation Inhibited_Complex MAO-B-Inhibitor Complex (Inactive) Inhibitor This compound Inhibitor->MAOB Binds to active site HTS_Workflow A Prepare Reagents: Enzyme, Substrate, Inhibitor dilutions B Dispense into 96-well plate: - Enzyme - Inhibitor (Test & Control) - Buffer A->B C Pre-incubate enzyme and inhibitor B->C D Initiate reaction by adding Substrate/Probe/HRP mixture C->D E Incubate at 37°C D->E F Measure fluorescence kinetically (Ex/Em appropriate for probe) E->F G Analyze data: Calculate % inhibition F->G Inhibition_Mechanism_Determination A Perform kinetic assays with varying [Substrate] and fixed [Inhibitor] B Calculate initial reaction velocities (V₀) A->B C Generate Michaelis-Menten and Lineweaver-Burk plots B->C D Analyze changes in Kₘ and Vₘₐₓ C->D E Determine inhibition type: Competitive, Non-competitive, or Uncompetitive D->E

References

Analytical Methods for the Quantification of (2-Phenyloxazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of (2-Phenyloxazol-4-yl)methanamine, a key heterocyclic amine intermediate in pharmaceutical synthesis. Recognizing the criticality of accurate quantification for process optimization, quality control, and pharmacokinetic analysis, we present validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the underlying scientific rationale for method development choices, ensuring adaptability and successful implementation.

Introduction and Analyte Overview

This compound is a primary amine featuring a phenyl-substituted oxazole core. The oxazole moiety is a significant pharmacophore found in numerous natural products and synthetic drugs, valued for its diverse biological activities.[1] As a building block, the purity and concentration of this compound are critical parameters that directly impact the yield, purity, and safety profile of subsequent active pharmaceutical ingredients (APIs). Therefore, validated, reliable, and sensitive analytical methods are indispensable.[2]

This guide provides three distinct, field-proven analytical approaches. The selection of a specific method will depend on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.[3][4]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OPubChem[5]
Molecular Weight 174.20 g/mol PubChem[5]
XLogP3-AA 0.9PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Structure
alt text

The XLogP3 value suggests moderate polarity, making the compound suitable for reversed-phase chromatography. The primary amine group provides a site for protonation, ideal for positive-ion electrospray mass spectrometry, while the conjugated phenyl-oxazole system serves as an excellent chromophore for UV detection.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

HPLC-UV is often the workhorse method in quality control laboratories due to its simplicity, robustness, and reliability for quantifying analytes in relatively clean matrices.

2.1. Principle and Method Development Rationale

This method separates this compound from potential impurities based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase.

  • Column Selection: A C18 (octadecyl) column is chosen for its hydrophobic character, which provides strong retention for the phenyl group of the analyte.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile acts as the organic modifier to elute the analyte. The buffer's pH is maintained in the acidic range (e.g., pH 3.0) to ensure the primary amine group is protonated (-NH₃⁺). This protonation prevents peak tailing, which is a common issue for amines on silica-based columns, resulting in sharper, more symmetrical peaks.[6]

  • UV Detection: The conjugated system of the phenyl and oxazole rings provides strong UV absorbance. A wavelength of 258 nm is selected, representing a region of high molar absorptivity for the analyte, thereby maximizing sensitivity.[7]

2.2. Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

  • Phosphoric Acid (85%) (Analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

2.2.2. Equipment

  • HPLC system with a UV/PDA detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

2.2.3. Solutions Preparation

  • Mobile Phase (Acetonitrile/Phosphate Buffer, 50:50 v/v):

    • Prepare a 25 mM potassium dihydrogen phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH of the buffer to 3.0 ± 0.05 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 500 mL of the filtered buffer with 500 mL of acetonitrile.

    • Degas the final mobile phase by sonication for 15 minutes.

  • Diluent (Methanol/Water, 50:50 v/v): Mix equal volumes of methanol and water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

2.2.4. Sample Preparation

  • Accurately weigh a sample containing an expected amount of this compound.

  • Dissolve the sample in the diluent in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.2.5. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector Wavelength 258 nm
Column Temperature 30 °C
Run Time 10 minutes

2.3. Data Analysis and System Suitability

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample using the linear regression equation derived from this curve.

  • System Suitability: Before analysis, inject a mid-range standard five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the theoretical plates are > 2000.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice.[4][8] It offers superior specificity by monitoring a specific precursor-to-product ion transition.

3.1. Principle and Method Development Rationale

This method combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry.

  • Chromatography: A rapid separation is often prioritized. A shorter C18 column and a faster gradient elution can be used to minimize run time while still separating the analyte from major matrix components.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is highly effective for this molecule. The primary amine group readily accepts a proton in the ESI source to form the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

    • The first quadrupole (Q1) is set to isolate the precursor ion, which is the protonated molecule ([M+H]⁺, m/z 175.1).

    • The precursor ion is fragmented in the collision cell (Q2).

    • The second quadrupole (Q3) is set to monitor for a specific, stable product ion. The fragmentation of oxazole rings can lead to characteristic losses.[9][10] A common fragmentation pathway involves the phenyl cation or related structures. This specific transition (e.g., m/z 175.1 → 105.1) is highly selective for the target analyte.

3.2. Experimental Protocol: LC-MS/MS

3.2.1. Reagents and Materials

  • Same as HPLC-UV, but with LC-MS grade solvents (e.g., Acetonitrile, Water, Formic Acid). An internal standard (IS) structurally similar to the analyte (e.g., a deuterated analog or a compound like (2-(p-Tolyl)oxazol-4-yl)methanamine[11]) should be used.

3.2.2. Solutions Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Standard and Sample Preparation: Prepare as in the HPLC-UV method, but add a fixed concentration of the internal standard to all standards and samples before final dilution to correct for matrix effects and instrument variability.

3.2.3. Instrument Conditions

ParameterCondition
Chromatography
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transition Analyte: 175.1 → 105.1 (Quantifier), 175.1 → 77.1 (Qualifier) IS: (Varies based on IS selected)
Collision Energy Optimized for maximum signal (e.g., 20 eV)

3.3. Data Analysis

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting this ratio against the analyte concentration.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. While primary amines can be challenging to analyze directly by GC due to their polarity causing peak tailing, derivatization can overcome this limitation.[12][13]

4.1. Principle and Method Development Rationale

  • Derivatization: To improve volatility and reduce peak tailing, the primary amine is derivatized. A common approach is acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation (e.g., with BSTFA). This replaces the active hydrogens on the amine, making the molecule less polar and more suitable for GC analysis.

  • Separation: A non-polar capillary column, such as an HP-5MS (5% phenyl-methylpolysiloxane), is used to separate the derivatized analyte from other components based on boiling point and polarity.

  • Detection: Electron Ionization (EI) is used to generate characteristic fragment ions. The resulting mass spectrum acts as a chemical fingerprint, providing high confidence in identification. Quantification is performed using Selected Ion Monitoring (SIM) for enhanced sensitivity.

4.2. Experimental Protocol: GC-MS

4.2.1. Reagents and Materials

  • This compound reference standard

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Internal Standard (e.g., Naphthalene-d8)

4.2.2. Derivatization and Sample Preparation

  • Prepare standards and samples in a GC vial at appropriate concentrations in the chosen solvent. Add the internal standard.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA and 50 µL of ethyl acetate.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4.2.3. Instrument Conditions

ParameterCondition
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.0 mL/min
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injector Temp. 280 °C
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte and IS.

Method Validation Summary

All analytical methods intended for regulatory submission or critical quality control must be validated to ensure they are fit for purpose.[14][15] Validation is performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[16]

Key Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[17]Peak purity analysis (for HPLC-UV), no interfering peaks at the analyte retention time in blank/placebo samples.
Linearity The ability to obtain test results directly proportional to the concentration of the analyte.[17]Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[15]Defined by the linearity study.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies at multiple levels.Mean recovery of 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0% Intermediate Precision (Inter-assay): RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD at this level should meet precision criteria.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]System suitability parameters remain within acceptance criteria when parameters like flow rate, pH, or mobile phase composition are slightly varied.

Workflow Visualizations

The following diagrams illustrate the general workflows for sample preparation and chromatographic analysis.

G cluster_prep Sample Preparation Workflow A Weigh Sample / Reference Standard B Dissolve in Diluent (Volumetric Flask) A->B C Sonicate to Ensure Dissolution B->C D Dilute to Final Concentration C->D E Derivatization Step (GC-MS Only) D->E Optional F Filter through 0.45 µm Syringe Filter D->F E->F G Transfer to Autosampler Vial F->G

Caption: General workflow for sample and standard preparation.

G cluster_analysis Chromatographic Analysis Workflow A Inject Sample into Chromatograph B Separation on Analytical Column A->B C Detection (UV or MS) B->C D Data Acquisition (Chromatogram) C->D E Peak Integration & Quantification D->E F Generate Final Report E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Phenyloxazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (2-Phenyloxazol-4-yl)methanamine. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.

Synthetic Overview & Core Challenges

The synthesis of this compound is typically approached via a multi-step sequence. The most common and reliable pathway involves the initial formation of the 2-phenyloxazole core, followed by the installation and reduction of a functional group at the C4 position to yield the final primary amine.

From our experience, the primary challenges that researchers face are:

  • Low yields in the oxazole ring formation step , often due to incomplete cyclodehydration or competing side reactions.[1][2]

  • Sub-optimal conversion during the final reduction step , leading to a mixture of starting material, intermediates, and the desired product.

  • Formation of impurities , such as over-alkylated amines or alcohols from premature aldehyde reduction, which complicates purification.[3]

The following workflow diagram illustrates a common and effective synthetic strategy.

G cluster_0 Step 1: Oxazole Core Synthesis cluster_1 Step 2: Methanamine Formation Acylamino Ketone Acylamino Ketone Oxazole Intermediate Oxazole Intermediate Acylamino Ketone->Oxazole Intermediate Robinson-Gabriel Cyclodehydration Oxazole Aldehyde 2-Phenyloxazole-4-carbaldehyde Oxazole Intermediate->Oxazole Aldehyde Functional Group Interconversion Target Amine This compound Oxazole Aldehyde->Target Amine Reductive Amination

Caption: High-level workflow for this compound synthesis.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, with detailed, evidence-based answers.

Section A: Oxazole Ring Formation Issues

Question 1: My yield for the 2-phenyloxazole intermediate is consistently low (<50%) when using the Robinson-Gabriel synthesis. What's going wrong?

Answer: This is a common issue often rooted in the critical cyclodehydration step. The Robinson-Gabriel synthesis converts a 2-acylamino-ketone to an oxazole using a dehydrating agent.[2][4] Low yield typically points to an incomplete reaction or degradation.

Troubleshooting Steps:

  • Evaluate Your Dehydrating Agent: The choice and strength of the acid catalyst are paramount. While sulfuric acid (H₂SO₄) is common, it can be too harsh for sensitive substrates.

    • Mechanistic Insight: The reaction proceeds by protonation of the amide or ketone oxygen, followed by nucleophilic attack from the other oxygen to form a dihydrooxazolol intermediate, which then dehydrates.[5] An overly strong acid can lead to charring or side reactions.

    • Recommendation: Consider alternative, milder cyclodehydrating agents. Polyphosphoric acid (PPA) or trifluoromethanesulfonic acid are often excellent choices that promote cyclization with fewer side products.[1] Some modern protocols have also found success with reagents like triphenylphosphine and iodine.[2]

  • Ensure Anhydrous Conditions: Water is a product of this reaction. Its presence can shift the equilibrium back towards the starting material.

    • Recommendation: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.

  • Monitor Reaction Temperature and Time: Over-heating can cause decomposition.

    • Recommendation: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Only increase the temperature if the reaction is stalled.

Section B: Methanamine Formation (Reductive Amination)

Question 2: I'm attempting the reductive amination of 2-phenyloxazole-4-carbaldehyde with ammonia, but I'm getting a mix of unreacted aldehyde, the corresponding alcohol, and only a small amount of my target amine. How can I improve this?

Answer: This outcome strongly suggests an imbalance between the rate of imine formation and the rate of reduction. The reducing agent is likely reducing the starting aldehyde to an alcohol faster than the aldehyde can react with ammonia to form the necessary imine intermediate.[6]

Troubleshooting Workflow:

G Start Low Amine Yield (High Aldehyde/Alcohol) CheckImine Is imine formation efficient? Start->CheckImine CheckReducer Is the reducing agent too strong? CheckImine->CheckReducer Yes OptimizepH Adjust pH to 4-6 CheckImine->OptimizepH No UseSelectiveReducer Switch to NaBH(OAc)₃ or NaBH₃CN CheckReducer->UseSelectiveReducer Yes UseDehydrating Add Molecular Sieves (3Å) to drive equilibrium OptimizepH->UseDehydrating Result2 Improved Yield UseSelectiveReducer->Result2 Result1 Improved Yield UseDehydrating->Result1

Caption: Decision tree for troubleshooting low-yield reductive amination.

Detailed Recommendations:

  • Optimize pH for Imine Formation: Imine formation is catalyzed by mild acid, but inhibited by strong acid (which fully protonates the amine nucleophile). The optimal range is typically pH 4-6.[7]

    • Actionable Step: Add a catalytic amount of acetic acid to your reaction mixture. This protonates the carbonyl, making it more electrophilic, and facilitates the dehydration step without deactivating the ammonia.

  • Choose a Selective Reducing Agent: Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) or even Sodium Borohydride (NaBH₄) will rapidly reduce aldehydes.[6] You need an agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl.

    • Top Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for modern reductive aminations. It is mild enough not to reduce the aldehyde but is highly effective at reducing the iminium intermediate.[8]

    • Alternative: Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly in the optimal pH 4-5 range, but is more toxic.[6]

  • Manage Water to Promote Imine Equilibrium: The formation of the imine from the aldehyde and ammonia releases water. Removing it will drive the reaction forward according to Le Châtelier's principle.[7]

    • Actionable Step: Add activated 3Å or 4Å molecular sieves to the reaction vessel to sequester the water as it is formed.

Comparison of Reducing Agents for Reductive Amination

Reagent Abbreviation Typical Solvent Selectivity for Imine > Aldehyde Comments
Sodium Borohydride NaBH₄ Methanol, Ethanol Low Prone to reducing the aldehyde, leading to alcohol byproduct.[6]
Sodium Cyanoborohydride NaBH₃CN Methanol, THF High Highly selective but toxic (releases HCN at low pH).[6]
Sodium Triacetoxyborohydride STAB Dichloroethane (DCE), THF Excellent The modern standard; highly selective, non-toxic, and effective.[8]

| Catalytic Hydrogenation | H₂/Pd-C | Methanol, Ethanol | Good | "Green" option, but may require pressure and can reduce other functional groups.[3] |

Section C: Product Handling & Further Reactions

Question 3: My final product, this compound, seems unstable during purification or storage. What precautions should I take?

Answer: Primary amines can be susceptible to oxidation and can be somewhat volatile. Proper handling and protection are key.

  • Purification: Use column chromatography on silica gel with a solvent system containing a small amount of a volatile base, like triethylamine (~1-2%), to prevent the amine from sticking to the acidic silica.

  • Storage: Store the purified amine under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is ideal). If it's an oil, consider converting it to a stable salt.

  • Salt Formation: Reacting the freebase with an acid like HCl in ether or fumaric acid in ethanol can produce a stable, crystalline hydrochloride or fumarate salt, which is much easier to handle and store long-term.[9]

Question 4: I need to perform a subsequent reaction on the amine nitrogen. What is the best way to protect it?

Answer: The tert-butyloxycarbonyl (Boc) group is an industry-standard, robust protecting group for amines. It is stable to a wide range of reaction conditions and can be easily removed with mild acid.[10]

  • Protection Protocol: The amine can be readily protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or in a biphasic system with sodium bicarbonate.[11]

  • Deprotection: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent like dioxane.[12]

Key Experimental Protocols

Protocol 1: Synthesis of 2-Phenyloxazole-4-carbaldehyde

(This protocol assumes the availability of a suitable precursor, such as 2-phenyl-4-(hydroxymethyl)oxazole, which would be oxidized.)

  • To a stirred solution of 2-phenyl-4-(hydroxymethyl)oxazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.

  • Stir vigorously for 30 minutes until the layers are clear. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 2-phenyloxazole-4-carbaldehyde.

Protocol 2: Reductive Amination to this compound
  • Dissolve 2-phenyloxazole-4-carbaldehyde (1.0 eq) in methanol (0.2 M).

  • Add ammonium acetate (5.0 eq) followed by sodium cyanoborohydride (1.5 eq) at room temperature. Note: STAB can be used as a superior alternative in a solvent like DCE.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Once complete, carefully quench the reaction by adding 1 M HCl until the pH is ~2 to decompose excess reducing agent.

  • Basify the mixture with 2 M NaOH to pH > 10.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine.

  • Purify via column chromatography as described in the FAQ section.

References

Technical Support Center: Purification of (2-Phenyloxazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of (2-Phenyloxazol-4-yl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic amine intermediate. The presence of a primary amine group and the oxazole core can present unique challenges during purification, including potential for side reactions, difficulty in removing structurally similar impurities, and issues with chromatographic behavior.

This guide provides a structured approach to troubleshooting common purification problems. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios. The methodologies described are grounded in established principles of purification for amine-containing compounds, aiming to provide both practical solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the oxazole ring or the aminomethyl group.

  • Over-alkylation Products: If the primary amine is formed in the presence of alkylating agents, there is a risk of forming secondary and tertiary amines.

  • Hydrolysis Products: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened byproducts.

  • Oxidation Products: Primary amines, especially benzylic ones, can be prone to oxidation, which can be catalyzed by air and light. This can lead to the formation of corresponding imines or other degradation products.

Q2: My crude this compound appears to be an oil, making recrystallization difficult. What are my options?

A2: "Oiling out" is a common issue when a compound's melting point is lower than the boiling point of the chosen recrystallization solvent, or when significant impurities are present. Here are several strategies to address this:

  • Solvent System Screening: Experiment with a variety of solvent systems. A good starting point for amines is often a polar solvent (like ethanol or isopropanol) with a non-polar anti-solvent (like hexanes or heptane).

  • Salt Formation for Recrystallization: A highly effective technique for purifying amines is to convert the freebase into a salt (e.g., hydrochloride, hydrobromide, or tartrate). These salts often have significantly higher melting points and are more crystalline than the freebase. After recrystallization of the salt, the pure freebase can be regenerated by treatment with a mild base and extraction.

  • Column Chromatography: If recrystallization proves ineffective, column chromatography is the most reliable alternative for purifying oily compounds.

Q3: What are the key considerations for choosing a column chromatography system for this compound?

A3: Due to the basic nature of the primary amine, standard silica gel chromatography can be problematic, leading to peak tailing and potential product degradation on the acidic silica surface. Here's a comparison of potential systems:

Stationary PhaseMobile Phase ConsiderationsAdvantagesDisadvantages
Silica Gel Typically a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes). Crucially, a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) should be added to the mobile phase. Readily available and cost-effective.Can cause peak tailing and irreversible adsorption of the amine without a basic modifier.
Alumina (Basic or Neutral) Similar to silica gel, but a basic modifier is not always necessary.Better suited for basic compounds, reducing tailing.Can have different selectivity compared to silica.
Reversed-Phase (C18) Typically a gradient of acetonitrile or methanol in water. A buffer (e.g., ammonium bicarbonate or formic acid) may be needed to control the ionization state of the amine.Excellent for purifying polar compounds and can offer different selectivity.Higher cost and requires removal of aqueous mobile phase from the product.

Q4: How can I assess the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method (e.g., using a C18 column) with UV detection is a good starting point. The mobile phase will likely be a buffered aqueous solution with an organic modifier like acetonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of your compound and can help in identifying unknown impurities, especially when coupled with a chromatographic technique (LC-MS).

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Significant Peak Tailing in Normal-Phase Column Chromatography

Cause: The basic primary amine group in your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to a slow and uneven elution from the column.

Solution Workflow:

Caption: Decision workflow for addressing peak tailing.

Detailed Steps:

  • Introduce a Basic Modifier: Before attempting more complex solutions, add a small amount of a volatile base like triethylamine (NEt₃) or a solution of ammonium hydroxide in methanol to your mobile phase. This base will compete with your product for the acidic sites on the silica, leading to a more symmetrical peak shape.

  • Switch to an Alternative Stationary Phase: If a basic modifier does not resolve the issue or is incompatible with your downstream applications, consider using a more inert stationary phase like basic or neutral alumina.

Issue 2: Low Recovery After Column Chromatography

Cause: Your compound may be irreversibly adsorbed onto the stationary phase, or it may be degrading during the purification process.

Troubleshooting Steps:

  • Assess Compound Stability: Before performing chromatography, it's wise to assess the stability of your compound in the chosen solvent system. Dissolve a small amount of your crude product in the mobile phase you plan to use and monitor it by TLC or LC-MS over a few hours to check for degradation.

  • Deactivate the Stationary Phase: As with peak tailing, the acidity of silica gel can sometimes lead to decomposition of sensitive compounds. Using a basic modifier in your mobile phase can help to mitigate this.

  • Consider Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography on C18 silica is an excellent alternative. The mobile phases used (typically water and acetonitrile or methanol) are generally less harsh than the chlorinated or ethereal solvents used in normal-phase chromatography.

Issue 3: Co-elution of a Key Impurity

Cause: The impurity has a polarity that is very similar to your desired product, making separation by standard chromatographic methods challenging.

Optimization Strategy:

Overcoming solubility issues of (2-Phenyloxazol-4-yl)methanamine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Phenyloxazol-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome solubility challenges during in-vitro and in-vivo experimental studies. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the reliable and reproducible performance of this compound in your assays.

Frequently Asked Questions (FAQs)

Here we address the most common solubility-related issues encountered with this compound.

Q1: My this compound, dissolved in DMSO, precipitated immediately upon dilution into my aqueous assay buffer. What is happening?

A1: This is a common phenomenon known as "crashing out". It occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The rapid solvent exchange causes the compound to come out of solution. For this compound, its predicted XLogP3-AA of 0.9 suggests a moderate lipophilicity which can contribute to this issue.[2]

Q2: I initially saw no precipitation, but after incubating my assay plate, I observed cloudiness or a precipitate in the wells. Why did this happen?

A2: This delayed precipitation can be due to several factors:

  • Temperature Shifts: The solubility of a compound can be temperature-dependent. A change from room temperature to an incubator at 37°C can decrease the solubility of some compounds.[1]

  • pH Changes in Culture Media: For cell-based assays, the CO2 environment in an incubator can cause a drop in the pH of the media, which can affect the solubility of ionizable compounds like this compound.[1]

  • Interactions with Assay Components: The compound may interact with proteins, salts, or other components in the assay buffer or cell culture media over time, leading to the formation of insoluble complexes.[1]

  • Evaporation: Slight evaporation from the wells of an assay plate can increase the effective concentration of the compound, pushing it beyond its solubility limit.[1]

Q3: What is the maximum concentration of DMSO I should use in my assay?

A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to minimize cytotoxicity.[1] However, the tolerance can be cell-line or enzyme-dependent. It is always best practice to run a DMSO tolerance control for your specific assay system.

Q4: How can I increase the aqueous solubility of this compound for my experiments?

A4: The primary amine in this compound provides a key handle for improving solubility. Being a basic functional group, its protonation state is pH-dependent. Lowering the pH of your aqueous buffer will protonate the amine, increasing its polarity and, consequently, its aqueous solubility. Other strategies include the use of co-solvents and excipients, which are discussed in the troubleshooting guide below.

Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Issues

If the initial FAQs have not resolved your issue, this guide provides a more detailed, step-by-step approach to optimizing the solubility of this compound.

Step 1: Understanding the Physicochemical Properties

A successful troubleshooting strategy begins with understanding the properties of the molecule.

PropertyValue/InferenceImplication for Solubility
Molecular Weight174.20 g/mol [2]Small molecule, generally favorable for solubility.
XLogP3-AA0.9[2]Moderate lipophilicity; may have limited aqueous solubility.
Hydrogen Bond Donors1[2]Can participate in hydrogen bonding, aiding solubility in protic solvents.
Hydrogen Bond Acceptors3[2]Can accept hydrogen bonds, enhancing solubility in water.
Chemical StructureContains a primary amine.Basic nature; solubility will be pH-dependent.
Step 2: Optimizing the Solvent System

The choice of solvent and the method of dilution are critical.

The primary amine on this compound is a weak base. By lowering the pH of the aqueous buffer, you can protonate this amine, significantly increasing its aqueous solubility. Most simple alkyl amines have pKa's of their conjugate acids in the range of 9.5 to 11.0.[3] Therefore, adjusting the pH to be 1-2 units below the pKa of the amine will ensure it is predominantly in its charged, more soluble form.

Experimental Workflow for pH Optimization:

A Prepare a 10 mM stock solution of this compound in DMSO C Add the DMSO stock to each buffer to the desired final concentration (e.g., 100 µM) A->C B Prepare a series of aqueous buffers with varying pH (e.g., pH 5.0, 6.0, 7.4) B->C D Visually inspect for precipitation immediately and after a defined time period (e.g., 2 hours) C->D E Select the lowest pH buffer that maintains solubility and is compatible with your assay D->E

Caption: Workflow for pH-dependent solubility testing.

If pH adjustment alone is insufficient or incompatible with your assay, the use of a water-miscible organic co-solvent can help.[4] Co-solvents can increase the solubility of lipophilic compounds in aqueous solutions.

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationConsiderations
Ethanol1-5%Can affect enzyme activity and cell viability.
Propylene Glycol1-10%Generally well-tolerated in many biological systems.
Polyethylene Glycol (PEG) 300/4001-10%Can increase viscosity; check for assay interference.

Important Note: Always test the tolerance of your specific assay to any co-solvent before proceeding with your experiment.

Step 3: Advanced Formulation Strategies

For more challenging applications, such as in-vivo studies, more advanced formulation strategies may be necessary. These approaches aim to increase the bioavailability of poorly soluble drugs.[5][6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[7]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can be effective for oral delivery.[6]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, which can improve the dissolution rate.[6]

Logical Flow for Troubleshooting Precipitation

The following diagram outlines a decision-making process for addressing compound precipitation in your assay.

Start Compound precipitates in assay Check_DMSO Is final DMSO concentration < 0.5%? Start->Check_DMSO Adjust_DMSO Lower DMSO concentration by preparing an intermediate dilution in DMSO or buffer Check_DMSO->Adjust_DMSO No Check_pH Is your buffer pH adjustable? Check_DMSO->Check_pH Yes Adjust_DMSO->Check_pH Adjust_pH Test solubility in lower pH buffers (e.g., pH 6.0, 5.0) Check_pH->Adjust_pH Yes Check_Cosolvent Is the use of a co-solvent compatible with your assay? Check_pH->Check_Cosolvent No Adjust_pH->Check_Cosolvent Still precipitates Success Solubility issue resolved Adjust_pH->Success Soluble Add_Cosolvent Test solubility with co-solvents (e.g., Ethanol, PEG) Check_Cosolvent->Add_Cosolvent Yes Advanced_Formulation Consider advanced formulation strategies (e.g., cyclodextrins) Check_Cosolvent->Advanced_Formulation No Add_Cosolvent->Advanced_Formulation Still precipitates Add_Cosolvent->Success Soluble Advanced_Formulation->Success Soluble Fail Consult with a formulation specialist Advanced_Formulation->Fail Still precipitates

Caption: Decision tree for troubleshooting precipitation.

By systematically working through these steps, you can develop a robust protocol for using this compound in your assays, ensuring that your experimental results are not confounded by poor solubility.

References

Stability problems with (2-Phenyloxazol-4-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2-Phenyloxazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. Here, we address common issues encountered during experimental work, explain the underlying chemical principles, and provide actionable protocols to ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is a molecule of interest in medicinal chemistry and drug discovery. Its structure, comprising a phenyl group, an oxazole ring, and a benzylic methanamine moiety, presents a unique combination of chemical functionalities. While this complexity is valuable for its biological activity, it also introduces specific stability concerns in solution. The primary points of vulnerability are the oxazole ring, which can be susceptible to cleavage under certain pH conditions, and the benzylic amine, which is prone to oxidation.

This guide will provide a structured approach to identifying, mitigating, and understanding these stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow/brown) over time. What is causing this?

A1: The observed color change is a common indicator of degradation, likely due to oxidation of the benzylic amine.[1][2][3] The benzylic carbon atom, situated adjacent to the phenyl ring, is susceptible to oxidation, which can lead to the formation of colored impurities.[1] This process can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.

Q2: I'm observing a loss of potency or a decrease in the concentration of my compound in solution over time, even when stored in the dark. What are the likely degradation pathways?

A2: Beyond oxidation, the loss of your compound could be due to the instability of the oxazole ring, particularly if the solution's pH is not controlled. The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.[4][5][6]

  • Acid-catalyzed hydrolysis: In strongly acidic environments, the oxazole ring can undergo hydrolysis, leading to ring-opening and the formation of inactive byproducts.[7]

  • Base-catalyzed degradation: Strong bases can also promote the degradation of the oxazole ring.[4][5]

Q3: I see unexpected peaks appearing in my HPLC chromatogram during a stability study. How can I identify these unknown impurities?

A3: The appearance of new peaks strongly suggests the formation of degradation products. A systematic approach is required for their identification:

  • Forced Degradation Study: Conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradants. This will help in matching the unknown peaks with those generated under specific stress conditions, providing clues about their nature.[8][9]

  • LC-MS/MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks. The fragmentation patterns observed in MS/MS can provide structural information about the degradants.

  • NMR Spectroscopy: If a significant amount of an impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural elucidation.

Q4: What are the ideal storage conditions for solutions of this compound to minimize degradation?

A4: To maintain the stability of your solution, the following storage conditions are recommended:

  • pH Control: Maintain the pH of the solution within a neutral range (ideally pH 6-8). Use a suitable buffer system if necessary.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[10][11][12]

  • Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidative degradation.[10]

  • Low Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of chemical degradation.

Troubleshooting Guide

This section provides a problem-oriented approach to address specific stability issues you may encounter.

Problem Potential Cause Recommended Action
Rapid loss of compound in acidic solution (pH < 4) Acid-catalyzed hydrolysis of the oxazole ring.[7]Adjust the pH of your solution to a neutral range (pH 6-8) using a suitable buffer. If acidic conditions are required for your experiment, prepare the solution fresh and use it immediately.
Formation of colored impurities upon exposure to air Oxidation of the benzylic amine.[1][2]Prepare solutions using deoxygenated solvents. Purge the headspace of the vial with an inert gas (nitrogen or argon). Consider adding an antioxidant to the formulation.
Inconsistent results between experimental batches Variability in solution preparation and storage.Standardize your solution preparation protocol. Ensure consistent pH, solvent quality, and storage conditions (temperature, light exposure) for all batches.
Precipitation of the compound from solution Poor solubility or formation of insoluble degradation products.Verify the solubility of your compound in the chosen solvent system. If solubility is an issue, consider using a co-solvent or a different formulation approach. Filter the solution to remove any precipitates before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to help identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and a suitable organic solvent (e.g., acetonitrile, methanol)

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Stress: Place a solution of the compound in a controlled temperature environment (e.g., 60°C).

    • Photolytic Stress: Expose a solution of the compound to a light source (e.g., a photostability chamber).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), taking aliquots at intermediate time points (e.g., 2, 4, 8, 12 hours).

  • Neutralization (for acid and base samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute compounds with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm), or Mass Spectrometry for more sensitive and specific detection.

  • Column Temperature: 30°C.

Optimization: If co-elution of peaks is observed, adjust the gradient slope, mobile phase composition (e.g., pH, organic solvent), or try a different column chemistry (e.g., phenyl-hexyl).[13][14]

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

G cluster_main Stability of this compound cluster_degradation Degradation Pathways Compound This compound Oxidation Oxidation (Benzylic Amine) Compound->Oxidation O₂, light, metal ions Acid_Hydrolysis Acid Hydrolysis (Oxazole Ring) Compound->Acid_Hydrolysis H⁺ Base_Degradation Base Degradation (Oxazole Ring) Compound->Base_Degradation OH⁻ Photodegradation Photodegradation Compound->Photodegradation hv

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Unexpected HPLC Peaks

G Start Unexpected Peak in HPLC Forced_Degradation Conduct Forced Degradation Study Start->Forced_Degradation LCMS Analyze by LC-MS/MS Start->LCMS Compare Compare Retention Times & Mass Spectra Forced_Degradation->Compare LCMS->Compare Coelution Co-elution with Parent Peak? Compare->Coelution Identify Identify Degradation Product Optimize_Method Optimize HPLC Method Optimize_Method->Start Coelution->Identify No Coelution->Optimize_Method Yes

Caption: Workflow for identifying unknown peaks in HPLC analysis.

References

Troubleshooting guide for the synthesis of oxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of oxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to resolve experimental hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: My Robinson-Gabriel synthesis is resulting in a very low yield. What are the most likely causes?

A1: Low yields in the Robinson-Gabriel synthesis, the cyclodehydration of 2-acylamino-ketones, are a common issue.[1] The primary culprits are often related to the choice and concentration of the dehydrating agent. Agents like sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) can sometimes lead to lower yields.[2] A significant improvement in yield, often to the 50-60% range, can be achieved by using polyphosphoric acid (PPA).[2] Additionally, incomplete reaction or the formation of byproducts due to harsh conditions can also suppress the yield.[1]

Q2: I am observing multiple byproducts in my Van Leusen oxazole synthesis. What are they and how can I minimize them?

A2: The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, is a powerful tool for creating 5-substituted oxazoles.[3][4] However, byproduct formation can be a challenge. A common byproduct is a nitrile, which forms if your aldehyde starting material is contaminated with ketones.[5] Another potential issue is the hydrolysis of TosMIC, which is sensitive to moisture, especially under basic conditions.[5] To minimize these, ensure your aldehyde is pure and your reaction is conducted under strictly anhydrous conditions.[5]

Q3: What are the best practices for purifying oxazole derivatives?

A3: Purification of oxazole derivatives typically involves standard chromatographic techniques or recrystallization.[1][6] For column chromatography, silica gel is commonly used with a solvent system like n-hexane and ethyl acetate.[6][7] The polarity of the solvent system should be optimized based on the specific oxazole derivative. In the case of the Van Leusen synthesis, a wash with a sodium hydrosulfide (NaHS) solution can be effective in removing the p-toluenesulfinic acid byproduct, which can otherwise co-elute with your product.[5] If an emulsion forms during the aqueous workup, adding a saturated brine solution can help to break it.[5]

Q4: How stable is the oxazole ring to different reaction conditions?

A4: The oxazole ring is an aromatic system, which imparts a degree of thermal stability.[8][9] However, it is susceptible to cleavage under certain conditions. Strongly basic conditions, such as those involving organolithium reagents like n-BuLi, can lead to deprotonation at the C2 position and subsequent ring-opening to an isonitrile intermediate.[10] Concentrated acids can also cause decomposition. Furthermore, strong oxidizing agents like potassium permanganate (KMnO₄) and ozone (O₃), as well as some reducing conditions, can cleave the oxazole ring.[10]

In-Depth Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to troubleshooting common issues in oxazole synthesis.

Robinson-Gabriel Synthesis: Low Yield and Byproduct Formation

The Robinson-Gabriel synthesis is a classic and widely used method for the preparation of oxazoles, specifically 2,5-disubstituted derivatives, through the acid-catalyzed cyclodehydration of α-acylamino ketones.[11][12]

Problem: Persistently low yields despite using a strong dehydrating agent.

Causality: While a strong dehydrating agent is necessary, excessively harsh conditions can lead to the degradation of the starting material or the product. The mechanism involves protonation of a carbonyl group, intramolecular cyclization, and subsequent dehydration to form the aromatic oxazole ring.[13][14] Each of these steps can be influenced by the reaction conditions.

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Yield in Robinson-Gabriel Synthesis start Low Yield Observed check_dehydrating_agent Evaluate Dehydrating Agent start->check_dehydrating_agent check_dehydrating_agent->start Change to milder agent (e.g., PPA) optimize_temp_time Optimize Temperature & Time check_dehydrating_agent->optimize_temp_time If agent is appropriate monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_temp_time->monitor_reaction monitor_reaction->optimize_temp_time If incomplete reaction purification Assess Purification Strategy monitor_reaction->purification If starting material consumed purification->monitor_reaction If inseparable byproducts end Improved Yield purification->end If byproducts are separable cluster_1 Troubleshooting Low Yield in Van Leusen Synthesis start Low/No Product check_tosmic Verify TosMIC Quality start->check_tosmic check_tosmic->start Use fresh/purified TosMIC check_base Evaluate Base Choice check_tosmic->check_base If TosMIC is active check_conditions Ensure Anhydrous Conditions check_base->check_conditions optimize_reaction Optimize Temperature & Solvent check_conditions->optimize_reaction end Successful Synthesis optimize_reaction->end

References

Technical Support Center: Characterization of Impurities in (2-Phenyloxazol-4-yl)methanamine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (2-Phenyloxazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during impurity characterization. The information herein is grounded in established analytical principles and regulatory expectations to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs)

What are the likely impurities in a sample of this compound?

Impurities in any active pharmaceutical ingredient (API) or intermediate like this compound can be broadly categorized as organic, inorganic, or residual solvents.[1][2]

  • Organic Impurities: These are the most common and structurally diverse. They can include:

    • Starting Materials: Unreacted precursors from the synthesis, such as benzoylglycine or related aromatic aldehydes.[3]

    • By-products: Formed from side reactions during the synthesis. An example could be the formation of oxazolone derivatives.[4]

    • Intermediates: Penultimate or other synthetic intermediates that were not fully converted to the final product.[5]

    • Degradation Products: Arising from the decomposition of this compound during manufacturing or storage.[6][7]

    • Reagents, Ligands, and Catalysts: Remnants from the synthetic process.[1][8]

  • Inorganic Impurities: These can originate from the manufacturing process and include reagents, catalysts, heavy metals, or inorganic salts.[1][2]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification.[1][2]

What are the regulatory thresholds for reporting and identifying impurities?

The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances.[1][9][10] The key thresholds from ICH Q3A(R2) are:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total intake (whichever is lower)0.15% or 1.0 mg per day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[2]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[2]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[1][2][8]

My HPLC-UV analysis shows several small, unidentified peaks. Where do I start?

This is a common scenario. A systematic approach is crucial.

Logical Workflow for Unidentified Peaks

A Unidentified peaks in HPLC-UV B Review Synthesis Route A->B Potential starting materials, intermediates, by-products? C Perform Forced Degradation Studies A->C Potential degradation products? D Analyze by LC-MS A->D F Propose Potential Structures B->F C->F E Obtain Molecular Weight D->E E->F G Isolate Impurity (Prep-HPLC) F->G If above identification threshold H Structural Elucidation (NMR) G->H I Confirm Structure H->I J Quantify and Report I->J

Caption: Workflow for investigating unknown peaks.

First, review the synthetic pathway to hypothesize potential impurities. Simultaneously, conduct forced degradation studies to intentionally generate degradation products.[6][7][11] This will help in understanding the degradation pathways of the molecule.[12] Then, analyze the sample using a more powerful technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information for the unknown peaks.[13][14] If an impurity is above the identification threshold, it will need to be isolated, typically by preparative HPLC, for definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16][17]

Troubleshooting Guides

Issue 1: Poor peak shape or resolution in my reversed-phase HPLC-UV method.

Cause: this compound is a primary amine, which can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The mobile phase pH can also significantly impact peak shape and retention.

Solution:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is well-controlled, typically 2-3 pH units away from the pKa of the amine to ensure it's in a single ionic form. For a primary amine, a low pH (e.g., 2.5-3.5) is usually a good starting point.

  • Use of an Appropriate Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.

  • Mobile Phase Modifiers: The addition of a competing amine, such as triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.

  • Derivatization: In some cases, derivatizing the amine can improve chromatographic behavior.[18][19][20]

Step-by-Step Protocol: Initial HPLC-UV Method Development

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with end-capping.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in acetonitrile.

  • Gradient Elution: Begin with a broad gradient to elute all components, for example:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Detection: Use a UV detector set at a wavelength where the parent compound and potential impurities have good absorbance (a UV scan of the main peak is recommended to determine the optimal wavelength).

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, mobile phase composition, and pH to achieve optimal separation of the main peak from the impurities.[21][22]

Issue 2: My LC-MS data shows a peak with an unexpected mass that I cannot attribute to the synthesis.

Cause: This could be a degradation product, an adduct with a mobile phase component, or a rearrangement product. Oxazole rings can be susceptible to ring-opening under certain conditions.[23]

Solution:

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement. This will allow you to determine the elemental composition of the unknown impurity and narrow down the possibilities for its structure.

  • Tandem Mass Spectrometry (MS/MS): Fragment the ion of interest in the mass spectrometer to obtain structural information. The fragmentation pattern can provide clues about the connectivity of the atoms in the molecule.

  • Isotope Labeling Studies: If a specific degradation pathway is suspected, synthesizing an isotopically labeled version of this compound can help to confirm the origin of the atoms in the unknown impurity.

Experimental Workflow: Investigating an Unexpected Mass

A Unexpected Mass in LC-MS B Acquire High-Resolution Mass Spectrum (HRMS) A->B D Perform MS/MS Fragmentation A->D C Determine Elemental Composition B->C F Propose Putative Structure(s) C->F E Propose Fragmentation Pathway D->E E->F G Isolate and Confirm with NMR F->G If impurity level is significant

Caption: Workflow for an unexpected mass in LC-MS.

Issue 3: I need to definitively identify the structure of an impurity, but I can only isolate a small amount.

Cause: Impurities are often present at very low levels, making isolation and characterization challenging.

Solution:

Modern NMR techniques are highly sensitive and can provide detailed structural information from microgram quantities of material.[16]

  • Cryoprobe NMR: Use a spectrometer equipped with a cryoprobe, which significantly enhances sensitivity.

  • 2D NMR Experiments: A suite of 2D NMR experiments is essential for structural elucidation:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine stereochemistry.[15]

Step-by-Step Protocol: Structural Elucidation by NMR

  • Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).

  • Acquire 1D Spectra: Obtain a high-quality 1H NMR spectrum and a 13C NMR spectrum.[24][25]

  • Acquire 2D Spectra: Run COSY, HSQC, and HMBC experiments. A NOESY or ROESY experiment may also be beneficial.

  • Data Analysis:

    • Use the 1H and HSQC spectra to assign protons to their directly attached carbons.

    • Use the COSY spectrum to trace out spin systems.

    • Use the HMBC spectrum to connect the different spin systems and identify quaternary carbons.

    • Integrate all the data to build the final structure.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (2-Phenyloxazol-4-yl)methanamine Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutic agents for neurological disorders such as depression and Parkinson's disease has led to a significant focus on the inhibition of monoamine oxidases (MAOs). These enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial for the metabolism of monoamine neurotransmitters in the brain.[1] The (2-phenyloxazol-4-yl)methanamine scaffold has emerged as a promising chemotype for the development of MAO inhibitors. This guide provides a comprehensive comparison of the biological activity of analogs based on this core structure, offering insights into their structure-activity relationships (SAR) and potential as therapeutic candidates. We will delve into the synthetic strategies for these compounds, detailed protocols for their biological evaluation, and a comparative analysis of their inhibitory potency against MAO-A and MAO-B.

The Rationale for Targeting Monoamine Oxidase

Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs increases the synaptic availability of these neurotransmitters, which can alleviate the symptoms of various neurological and psychiatric conditions. MAO-A inhibitors are primarily associated with antidepressant effects, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease to prevent the breakdown of dopamine.[1] The development of isoform-selective inhibitors is a key strategy to minimize side effects, such as the "cheese effect" associated with non-selective MAOIs.

Synthesis of this compound Analogs: A General Approach

The synthesis of this compound analogs can be achieved through a multi-step process. A representative synthetic route is outlined below. The key steps involve the formation of the oxazole ring, followed by the introduction and modification of the methanamine moiety.

General Synthetic Protocol:
  • Esterification of a Phenylglycine Derivative: The synthesis typically commences with the protection of the amino group of a substituted phenylglycine, followed by esterification to yield the corresponding ester.

  • Oxazole Ring Formation: The protected phenylglycine ester is then reacted with a suitable C1 synthon, such as dimethylformamide dimethyl acetal (DMF-DMA), to construct the oxazole ring, yielding a 2-phenyloxazole-4-carboxylate derivative.

  • Amide Formation: The ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine to form an amide.

  • Reduction to Methanamine: The final step involves the reduction of the amide functionality to the desired this compound analog. Various reducing agents, such as lithium aluminum hydride (LAH), can be employed for this transformation.

Substitutions on the phenyl ring can be introduced at the starting phenylglycine stage, allowing for the synthesis of a diverse library of analogs for SAR studies.

Comparative Biological Activity: A Focus on MAO Inhibition

The biological activity of this compound analogs is primarily assessed through their ability to inhibit MAO-A and MAO-B. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), is used to determine the isoform selectivity of the inhibitors.

CompoundTargetIC50 (µM)Selectivity Index (SI) (MAO-A/MAO-B)
4-(2-Methyloxazol-4-yl)benzenesulfonamide MAO-A43.3[2]12.5[2]
MAO-B3.47[2]
Selegiline (Reference MAO-B Inhibitor) MAO-A>10>1000
MAO-B~0.01
Clorgyline (Reference MAO-A Inhibitor) MAO-A~0.006<0.01
MAO-B>1

Note: IC50 values for reference inhibitors are approximate and can vary based on experimental conditions.

The data for 4-(2-methyloxazol-4-yl)benzenesulfonamide indicates a moderate and selective inhibition of MAO-B.[2] This suggests that the 2-aryloxazole-4-yl scaffold is a promising starting point for the design of selective MAO-B inhibitors. The benzenesulfonamide group in this analog likely plays a key role in its interaction with the enzyme's active site.

Further insights can be gleaned from studies on 2-phenyloxazole-4-carboxamide derivatives, which are structurally similar to the methanamine series. These studies have shown that substitutions on the 2-phenyl ring can significantly influence both the potency and selectivity of MAO-B inhibition. For instance, the introduction of a hydroxyl group at the ortho position of the phenyl ring has been shown to enhance MAO-B inhibitory activity. This highlights the importance of exploring various substitution patterns on the phenyl ring of this compound to optimize its biological activity.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for the in vitro assessment of MAO-A and MAO-B inhibition.

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)

This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product, which can be quantified.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Horseradish peroxidase (HRP)

  • Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add the test compound or reference inhibitor. b. Add the diluted MAO enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C. c. Initiate the reaction by adding the MAO substrate and the detection reagent (a mixture of the fluorometric probe and HRP).

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex™ Red) over a period of time (e.g., 30 minutes) at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (fluorescence increase per minute) for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the underlying biological process and the experimental setup, the following diagrams are provided.

Signaling Pathway of Monoamine Oxidase Action

MAO_Pathway cluster_presynaptic Presynaptic Neuron Monoamine Monoamine Neurotransmitter MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Ammonia Ammonia (NH₃) MAO->Ammonia Aldehy Aldehy MAO->Aldehy Oxidative Deamination Aldehyde Aldehyde Inhibitor This compound Analog Inhibitor->MAO Inhibition

Caption: Inhibition of Monoamine Oxidase by this compound Analogs.

Experimental Workflow for MAO Inhibition Assay

MAO_Workflow cluster_workflow In Vitro MAO Inhibition Assay Workflow start Start prep_compounds Prepare Compound and Inhibitor Dilutions start->prep_compounds pre_incubation Pre-incubate Enzyme with Compounds prep_compounds->pre_incubation prep_enzyme Prepare MAO-A and MAO-B Enzyme Solutions prep_enzyme->pre_incubation add_substrate Add Substrate and Detection Reagent pre_incubation->add_substrate measure Measure Fluorescence over Time add_substrate->measure analyze Calculate % Inhibition and IC50 Values measure->analyze end End analyze->end

References

A Senior Application Scientist's Comparative Guide to LOXL2 Inhibitors: Benchmarking (2-Phenyloxazol-4-yl)methanamine Analogs Against the Field

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: LOXL2, a Pivotal Node in Fibrosis and Oncology

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that has emerged from relative obscurity to become a high-value therapeutic target.[1][2][3] Its canonical function is to catalyze the covalent cross-linking of collagen and elastin fibers within the extracellular matrix (ECM).[3] This process is fundamental to tissue homeostasis, but its dysregulation is a hallmark of pathology. In chronic fibroproliferative diseases, such as idiopathic pulmonary fibrosis (IPF), non-alcoholic steatohepatitis (NASH), and renal fibrosis, elevated LOXL2 activity leads to excessive ECM stiffening, scar formation, and ultimately, organ failure.[2][3][4][5]

Beyond its structural role, LOXL2 is deeply implicated in cancer progression.[1][6] Overexpressed in numerous solid tumors, including breast and pancreatic cancers, it facilitates oncogenic transformation, invasion, and the formation of metastases by remodeling the tumor microenvironment.[1][3] Consequently, the inhibition of LOXL2 presents a compelling strategy to disrupt these pathological processes.[3][7] This guide provides a comparative analysis of the small molecule inhibitor landscape, with a focus on aminomethyl-heterocycle scaffolds related to (2-Phenyloxazol-4-yl)methanamine, benchmarked against other leading chemical classes and therapeutic modalities.

cluster_0 Physiological State cluster_1 Pathological State (Fibrosis/Cancer) cluster_2 Therapeutic Intervention LOXL2_norm Basal LOXL2 Activity Collagen Collagen & Elastin Monomers LOXL2_norm->Collagen Catalyzes Oxidative Deamination ECM_homeo ECM Homeostasis (Normal Tissue Architecture) Collagen->ECM_homeo Controlled Cross-linking LOXL2_up Upregulated LOXL2 ECM_stiff Excessive Cross-linking (Stiff & Remodeled ECM) LOXL2_up->ECM_stiff Drives Pathological Cross-linking Block Blockade of Catalytic Site Disease Fibrosis & Tumor Progression (Invasion, Metastasis) ECM_stiff->Disease Promotes Reversal Normalization of ECM (Reduced Stiffness) ECM_stiff->Reversal Leads to Inhibitor LOXL2 Inhibitors Inhibitor->LOXL2_up Targets Block->ECM_stiff Outcome Anti-Fibrotic & Anti-Cancer Effects Reversal->Outcome

Caption: LOXL2's dual role in health and disease, and the point of therapeutic intervention.

The Inhibitor Landscape: A Tale of Diverse Chemistries

While numerous companies have pursued LOXL2 inhibition, the clinical failure of the monoclonal antibody Simtuzumab, likely due to incomplete catalytic inhibition, has shifted focus towards potent, mechanism-based small molecules.[6][8] Several distinct chemical classes have emerged, each with unique properties.

  • Aminomethyl-heterocycles: This class represents the scaffold of the topic compound, this compound. While public data on this specific molecule is scarce, extensive structure-activity relationship (SAR) studies have been published on analogous structures, particularly pyridin-4-yl-methanamines.[9] A key published example, (2-Chloropyridin-4-yl)methanamine , serves as a valuable benchmark for this class. These are typically reversible inhibitors that engage the enzyme's active site.[9]

  • Haloallylamines: This class, exemplified by compounds from Pharmaxis (e.g., PXS-S2A ), functions via an irreversible, mechanism-based inhibition.[1][10] The allylamine moiety is believed to react with the lysine tyrosylquinone (LTQ) cofactor in the LOXL2 active site, leading to covalent modification and durable target engagement.

  • Propargylamines/Hydrazines: Represented by PAT-1251 (Lenumlostat), these are also potent, irreversible inhibitors.[8] Their mechanism is thought to involve the formation of a covalent adduct with the enzyme's active site, providing sustained inhibition.[8]

Head-to-Head Comparison: Potency, Selectivity, and Preclinical Efficacy

Objective comparison requires scrutiny of quantitative pharmacological data. The table below summarizes key parameters for representative inhibitors from each class.

Parameter(2-Chloropyridin-4-yl)methanaminePAT-1251 (Lenumlostat)PXS-S2A
Chemical Class Aminomethyl-pyridinePropargylamine/Hydrazine AnalogHaloallylamine
Mechanism Likely ReversibleIrreversible, Mechanism-BasedIrreversible, Mechanism-Based
hLOXL2 IC50 126 nM[9][11][12]710 nM (0.71 µM)[13][14]pIC50 = 8.3 (~5 nM)[1][10][15]
Selectivity Profile >30-fold selective for LOXL2 over LOX[9]~400-fold selective for LOXL2 vs LOX[8]Highly selective for LOXL2
Key Preclinical Data Reverses EMT in cervical cancer cells[16]Robust anti-fibrotic efficacy in lung, liver, and kidney fibrosis models[5][8][17]Reduces tumor growth and proliferation in breast cancer models[15]
Development Stage Tool Compound/PreclinicalPreclinical/Phase II (as GB2064)Preclinical
Analysis & Field-Proven Insights:
  • Potency vs. Efficacy: While PXS-S2A demonstrates the highest raw potency (pIC50 of 8.3), PAT-1251 has an exceptionally broad and robust preclinical data package demonstrating significant anti-fibrotic efficacy across multiple animal models.[5][8][15][17] This highlights a critical lesson: in vitro potency (IC50) does not always directly translate to in vivo superiority, which is heavily influenced by pharmacokinetics, target engagement, and the irreversible nature of the inhibition.

  • Mechanism Matters: The irreversible nature of PAT-1251 and the PXS compounds is a significant advantage.[8][10] It allows for sustained target inhibition even after the drug has been cleared from circulation, potentially enabling less frequent dosing and a more durable biological effect.[8] For instance, PAT-1251 showed efficacy with every-other-day and every-third-day dosing despite its rapid clearance.[8]

  • Disease-Specific Application: The existing data suggests a potential divergence in application. The PXS compounds have been extensively characterized in oncology models, demonstrating effects on tumor cell proliferation, migration, and invasion.[15][18] Conversely, PAT-1251 has been a workhorse in fibrosis research, where it potently reduces collagen cross-linking and has even outperformed antibody-based approaches in some models.[8][17] The aminomethyl-pyridine class, represented by (2-Chloropyridin-4-yl)methanamine, has shown promise in reversing the epithelial-mesenchymal transition (EMT), a key process in both fibrosis and cancer metastasis.[16]

  • The Cell Permeability Advantage: A crucial differentiator for small molecules over antibodies is cell permeability. PAT-1251 was shown to exert intracellular effects that were not replicated by the non-permeable anti-LOXL2 antibody AB0023, suggesting that targeting intracellular LOXL2 activity may be therapeutically important.[17]

Experimental Corner: Validating LOXL2 Inhibition

Synthesizing data from multiple sources, this section provides validated, step-by-step protocols for key experiments. The causality behind experimental choices is explained to ensure reproducibility and understanding.

Protocol 1: In Vitro LOXL2 Enzyme Inhibition Assay (Amplex® Red Method)

This is the gold-standard assay for quantifying an inhibitor's direct effect on LOXL2 catalytic activity. It relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the amine oxidation reaction.

Causality: The LOXL2-catalyzed oxidation of a substrate (like 1,5-diaminopentane) produces an aldehyde, ammonia, and H₂O₂.[9] This H₂O₂ is then used by horseradish peroxidase (HRP) to drive the conversion of non-fluorescent Amplex® Red to highly fluorescent resorufin, providing a robust and sensitive readout of enzyme activity.[9][19]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Borate, pH 8.2.

    • Enzyme Solution: Recombinant human LOXL2 (e.g., from CHO cell conditioned media) diluted in Assay Buffer.[9] The final concentration should be determined empirically to yield a linear reaction rate for at least 60 minutes.

    • Inhibitor Stock: Prepare a 10 mM stock of the test compound (e.g., this compound) in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Reaction Mix: Prepare fresh. For each 50 µL of mix, combine: 10 µM Amplex® Red, 1 U/mL HRP, and 10 mM 1,5-diaminopentane (substrate) in Assay Buffer.

  • Assay Execution:

    • Plate Setup: In a 96-well black, clear-bottom plate, add 50 µL of the Enzyme Solution to each well.

    • Inhibitor Addition: Add 1 µL of the inhibitor serial dilutions to the appropriate wells (this results in a 1:51 dilution). Include "DMSO only" wells for 0% inhibition control and "Assay Buffer only" wells for background control.

    • Pre-incubation: This step is critical. Incubate the plate at 37°C for a defined period. For reversible inhibitors, 15-30 minutes is standard. For suspected irreversible or time-dependent inhibitors, a longer pre-incubation (e.g., 2 hours) is necessary to allow for covalent modification.[9]

    • Reaction Initiation: Add 50 µL of the Reaction Mix to all wells to bring the final volume to 101 µL.

    • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence kinetically every 30-60 seconds for 60 minutes (Excitation: ~544 nm, Emission: ~590 nm).[19]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the background rate from all other wells.

    • Normalize the rates to the 0% inhibition (DMSO) control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: 3D Spheroid Invasion Assay

This cell-based assay provides a more physiologically relevant model than 2D scratch assays to assess an inhibitor's impact on cancer cell invasion, a key aspect of metastasis.

Causality: Cancer cells often grow as 3D aggregates (spheroids). Their ability to invade a surrounding ECM-like matrix is dependent on factors like cell motility and matrix remodeling, processes influenced by LOXL2. This assay measures the change in spheroid area as cells invade the matrix.

Step-by-Step Methodology:

  • Spheroid Formation:

    • Seed breast cancer cells (e.g., MDA-MB-231, which have high LOXL2 expression) into an ultra-low attachment 96-well round-bottom plate at a density of 2,000-5,000 cells/well.[15][18]

    • Centrifuge the plate briefly (e.g., 300 x g for 3 min) to facilitate cell aggregation.

    • Incubate for 48-72 hours until uniform, compact spheroids are formed.

  • Matrix Embedding and Treatment:

    • Prepare a cold Collagen I solution (e.g., 2.0 mg/mL) on ice, neutralized according to the manufacturer's protocol.

    • Carefully remove ~150 µL of media from each well, leaving the spheroid in ~50 µL.

    • Gently add 100 µL of the cold Collagen I solution to each well. The collagen will surround the spheroid.

    • Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.

    • Prepare treatment media containing various concentrations of the LOXL2 inhibitor (and a vehicle control).

    • Gently add 50 µL of the treatment media on top of the solidified collagen gel.

  • Invasion Monitoring and Analysis:

    • Take an initial (T=0) brightfield image of each spheroid using an inverted microscope.

    • Incubate the plate for 48-96 hours, imaging the spheroids every 24 hours.

    • Analysis: Using ImageJ or similar software, measure the total area of the spheroid (core + invading cells) at each time point.[18]

    • Calculate the "Invasion Area" by subtracting the T=0 area from the final time point area.

    • Normalize the invasion area of treated spheroids to the vehicle control and plot the dose-response curve.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: In Vivo Proof-of-Concept A1 Compound Library A2 Biochemical Assay (Amplex Red) A1->A2 A3 Determine IC50 & Selectivity A2->A3 Data Analysis B1 Lead Compounds (Potent & Selective) A3->B1 Prioritize B2 Functional Assays (e.g., 3D Spheroid Invasion, Fibroblast Collagen Deposition) B1->B2 B3 Confirm Cellular Efficacy B2->B3 C1 Validated Lead(s) B3->C1 Advance C2 Disease Models (e.g., Bleomycin Lung Fibrosis, Orthotopic Tumor Model) C1->C2 C3 Assess PK/PD & Therapeutic Efficacy C2->C3 D D C3->D Candidate for Clinical Development

Caption: A typical discovery and validation workflow for novel LOXL2 inhibitors.

Conclusion and Future Perspectives

The therapeutic targeting of LOXL2 is a vibrant field, with small molecule inhibitors demonstrating significant promise where antibody approaches have faltered. While direct public data on This compound is limited, analysis of its structural analogs like (2-Chloropyridin-4-yl)methanamine places it within an important class of reversible, heterocyclic inhibitors.

However, the current preclinical data landscape suggests that irreversible, mechanism-based inhibitors like PAT-1251 and PXS-S2A may hold a therapeutic advantage due to their durable target engagement and robust efficacy in models of fibrosis and cancer, respectively. PAT-1251, in particular, has a compelling profile for fibrotic diseases, while the PXS series provides a strong foundation for oncological applications.

The path forward for any new LOXL2 inhibitor, including novel aminomethyl-oxazoles, must involve rigorous benchmarking against these established compounds. Key differentiators will be oral bioavailability, improved selectivity across the entire LOX family, a favorable safety profile, and demonstrated superiority in head-to-head in vivo studies. The experimental protocols detailed herein provide a validated framework for conducting such a critical evaluation.

References

A Comparative Guide to the Structure-Activity Relationship of (2-Phenyloxazol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The (2-phenyloxazol-4-yl)methanamine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid structure and the presence of key hydrogen bond donors and acceptors make it an attractive starting point for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, with a primary focus on their well-documented role as inhibitors of monoamine oxidases (MAOs). We will also explore other reported biological activities and provide the experimental context necessary for researchers in drug discovery and development.

The this compound Scaffold: A Versatile Core

The core structure consists of a central oxazole ring substituted with a phenyl group at the 2-position and a methanamine group at the 4-position. This arrangement provides a three-dimensional framework that can be systematically modified to probe interactions with biological targets. The oxazole ring, with its oxygen and nitrogen heteroatoms, is a bioisostere for other functionalities and can participate in various non-covalent interactions.[1] The primary biological target for this class of compounds has been identified as monoamine oxidase (MAO), particularly the MAO-B isoform, which is a key enzyme in the degradation of neurotransmitters and a therapeutic target for neurodegenerative diseases like Parkinson's disease.[2]

References

A Senior Application Scientist's Comparative Guide to the Synthesis of 2-Phenyloxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-phenyloxazole moiety is a cornerstone in contemporary medicinal chemistry and materials science. Its prevalence in a multitude of biologically active compounds, from anti-inflammatory agents to kinase inhibitors, underscores its significance as a privileged scaffold. For the researcher embarking on a synthetic campaign targeting this valuable core, a nuanced understanding of the available synthetic routes is paramount. This guide provides a comparative analysis of the principal methodologies for the synthesis of 2-phenyloxazoles, offering not just procedural details but also the strategic rationale behind the choice of a particular route.

The Classical Cornerstones: Time-Tested Routes to the Oxazole Core

The enduring utility of classical methods in organic synthesis is a testament to their robustness. For 2-phenyloxazoles, two such methods have historically dominated the landscape: the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.

The Robinson-Gabriel Synthesis: A Dehydrative Cyclization Approach

First described in the early 20th century, the Robinson-Gabriel synthesis remains a direct and often high-yielding method for the construction of 2,5-disubstituted oxazoles. The core transformation involves the cyclodehydration of a 2-acylamino-ketone.[1]

Mechanistic Rationale and Causality: The reaction is typically promoted by strong Brønsted or Lewis acids, such as concentrated sulfuric acid or phosphorus pentoxide. The acid catalyst protonates the amide carbonyl, enhancing its electrophilicity. This facilitates an intramolecular attack from the enol or enolate of the adjacent ketone, forming a five-membered oxazoline intermediate. Subsequent dehydration, driven by the thermodynamic stability of the aromatic oxazole ring, completes the synthesis. The choice of a potent dehydrating agent is crucial for driving the reaction to completion, though harsh conditions can limit the substrate scope, particularly with sensitive functional groups. Milder reagents like the Burgess reagent can be employed for more delicate substrates.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole via Robinson-Gabriel Synthesis

  • Reactant Preparation: A mixture of 2-benzamidoacetophenone (1 mmol) and polyphosphoric acid (10 g) is prepared in a round-bottom flask.

  • Reaction Execution: The mixture is heated to 140°C for 2 hours with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is carefully poured into ice water. The acidic solution is then neutralized with a saturated sodium bicarbonate solution until the cessation of gas evolution. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and recrystallized from ethanol to yield pure 2,5-diphenyloxazole.

The Fischer Oxazole Synthesis: A Condensation Strategy

The Fischer oxazole synthesis provides an alternative classical route, proceeding via the condensation of a cyanohydrin with an aldehyde in the presence of an acid catalyst.[1]

Mechanistic Rationale and Causality: This method relies on the in situ formation of an α-hydroxy imine intermediate from the reaction of the cyanohydrin and the aldehyde under anhydrous acidic conditions, typically with dry HCl gas in ether. The intermediate then undergoes cyclization, followed by elimination of water to afford the oxazole ring. The anhydrous conditions are critical to prevent hydrolysis of the reactants and intermediates. The scope of this reaction is generally limited to aromatic aldehydes and cyanohydrins.

Modern Methods: Expanding the Synthetic Arsenal

The demand for milder conditions, greater functional group tolerance, and increased efficiency has spurred the development of modern synthetic routes to 2-phenyloxazoles.

The van Leusen Reaction: A Convergent and Mild Approach

The van Leusen oxazole synthesis is a highly versatile and widely used method that employs tosylmethyl isocyanide (TosMIC) as a key C-N-C synthon.[2][3]

Mechanistic Rationale and Causality: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, such as potassium carbonate. The resulting anion then acts as a nucleophile, attacking the aldehyde to form an intermediate which undergoes a 5-endo-dig cyclization.[3] The final step is the elimination of the tosyl group, which is a good leaving group, to furnish the aromatic oxazole. The mild, basic conditions of the van Leusen reaction render it compatible with a wide array of functional groups, a significant advantage over the classical methods.[4]

Experimental Protocol: Synthesis of 5-Phenyloxazole via van Leusen Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add methanol (10 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction's progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Metal-Catalyzed Cross-Coupling: A Strategy for Late-Stage Functionalization

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for the synthesis of 2-phenyloxazoles. This approach allows for the formation of the C-C bond between the oxazole core and the phenyl ring in a highly controlled and efficient manner.

Mechanistic Rationale and Causality: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., phenylboronic acid) with an organic halide or triflate (e.g., a 2-halooxazole). The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[5] This methodology is prized for its exceptional functional group tolerance and its ability to be employed in the late stages of a synthesis to introduce the phenyl group onto a complex oxazole-containing molecule.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-Phenyloxazole

  • Reaction Setup: To a dry reaction vessel, add 2-bromooxazole (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).[5]

  • Inert Atmosphere: The vessel is sealed and purged with an inert gas (Argon or Nitrogen).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable ligand if required.[5]

  • Solvent Addition: Add an anhydrous solvent, such as 1,4-dioxane or toluene, via syringe.

  • Reaction Execution: Heat the mixture to the target temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldsReaction TimeFunctional Group ToleranceKey Advantages
Robinson-Gabriel 2-Acylamino-ketonesStrong acids (H₂SO₄, P₂O₅)Moderate to High1-3 hoursLowDirect, robust for simple substrates.
Fischer Cyanohydrins, AldehydesAnhydrous HClModerateSeveral hoursLow to ModerateUtilizes readily available aldehydes.
van Leusen Aldehydes, TosMICBase (K₂CO₃)Good to Excellent[4]4-5 hoursHigh[4]Mild conditions, high functional group tolerance.
Metal-Catalyzed 2-Halooxazoles, Phenylboronic acidPd catalyst, BaseGood to Excellent[6]1-24 hoursExcellent[6]Late-stage functionalization, broad scope.

Visualizing the Synthetic Pathways

Robinson_Gabriel 2-Acylamino-ketone 2-Acylamino-ketone Oxazoline Intermediate Oxazoline Intermediate 2-Acylamino-ketone->Oxazoline Intermediate H+, -H2O 2-Phenyloxazole 2-Phenyloxazole Oxazoline Intermediate->2-Phenyloxazole Dehydration caption Robinson-Gabriel Synthesis Workflow

Caption: Robinson-Gabriel Synthesis Workflow

Fischer_Oxazole Cyanohydrin Cyanohydrin Intermediate Intermediate Cyanohydrin->Intermediate Aldehyde, H+ Aldehyde Aldehyde Aldehyde->Intermediate 2-Phenyloxazole 2-Phenyloxazole Intermediate->2-Phenyloxazole -H2O caption Fischer Oxazole Synthesis Workflow

Caption: Fischer Oxazole Synthesis Workflow

van_Leusen Aldehyde Aldehyde Cyclization Cyclization Aldehyde->Cyclization TosMIC, Base TosMIC TosMIC TosMIC->Cyclization 2-Phenyloxazole 2-Phenyloxazole Cyclization->2-Phenyloxazole Elimination caption van Leusen Reaction Workflow

Caption: van Leusen Reaction Workflow

Suzuki_Coupling 2-Halooxazole 2-Halooxazole Pd(II) Intermediate Pd(II) Intermediate 2-Halooxazole->Pd(II) Intermediate Pd(0), Oxidative Addition Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Pd(II) Intermediate Base, Transmetalation 2-Phenyloxazole 2-Phenyloxazole Pd(II) Intermediate->2-Phenyloxazole Reductive Elimination caption Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura Coupling Workflow

Concluding Remarks for the Synthetic Strategist

The synthesis of 2-phenyloxazoles is a well-developed field, offering a range of methodologies to suit various synthetic needs. For rapid access to simple analogs with robust functional groups, the classical Robinson-Gabriel and Fischer syntheses remain viable options. However, for more complex targets requiring mild conditions and broad functional group compatibility, the van Leusen reaction is often the method of choice. For late-stage functionalization and the synthesis of highly decorated 2-phenyloxazoles, the power of palladium-catalyzed cross-coupling reactions is unparalleled. The astute researcher will weigh the pros and cons of each approach in the context of their specific target molecule, considering factors such as substrate availability, desired yield, and the overall synthetic strategy.

References

A-Z Guide to Mechanism of Action Elucidation for Novel Compounds: A Comparative Case Study of (2-Phenyloxazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for determining the mechanism of action (MoA) of novel chemical entities, using the hypothetical compound (2-Phenyloxazol-4-yl)methanamine as a central case study. Designed for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer a logical, causality-driven workflow. We will compare our target compound's hypothetical performance against a known alternative, illustrating how to build a robust, evidence-based mechanistic narrative.

Introduction: The "How" Behind the "What"

In drug discovery, identifying a compound with promising phenotypic effects is only the beginning. The critical next step is to understand its mechanism of action (MoA)—the specific biochemical interaction through which a substance produces its pharmacological effect. A well-defined MoA is essential for lead optimization, predicting potential side effects, and designing successful clinical trials.[1]

This compound is a novel small molecule with an unknown MoA. Its structure, featuring a phenyloxazole core, suggests potential interactions with a range of biological targets, as similar scaffolds have been identified in compounds targeting enzymes like cyclooxygenase-2 (COX-2) and tubulin.[2][3] This guide will outline a systematic, multi-phase approach to first hypothesize and then rigorously validate its MoA, comparing it to a well-characterized alternative throughout the process.

Phase 1: Hypothesis Generation & Initial Target Engagement

The journey begins with structural analysis and literature precedent to form a testable hypothesis. The phenyloxazole motif is a known "privileged scaffold" in medicinal chemistry. Specifically, its presence in various kinase inhibitors makes the kinome a logical starting point for our investigation.

Hypothetical Target: Based on scaffold analysis, we hypothesize that this compound targets a member of the Casein Kinase 1 (CK1) family, a group of serine/threonine kinases implicated in various cellular processes and diseases.[4]

Comparative Compound: For our guide, we will use IC261 , a known, selective inhibitor of CK1δ/ε, as our alternative for comparative analysis.

Experimental Workflow: From Hypothesis to In Vitro Validation

The initial phase focuses on confirming a direct physical interaction between the compound and its hypothesized protein target and quantifying its functional effect.

G cluster_0 Phase 1: In Vitro Validation hypothesis Hypothesis: This compound targets CK1δ dsf Protocol 1: Differential Scanning Fluorimetry (DSF) hypothesis->dsf Test direct binding kinase_assay Protocol 2: In Vitro Kinase Assay (IC50 Determination) dsf->kinase_assay Confirm functional effect data_table Table 1: Comparative Data Summary kinase_assay->data_table Quantify & Compare

Caption: Phase 1 workflow for in vitro target validation.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

Causality: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to confirm direct binding. A ligand binding to a protein typically increases its thermal stability. By measuring the melting temperature (Tm) of the target protein in the presence and absence of our compound, we can detect a "thermal shift" (ΔTm) indicative of a direct interaction.

Methodology:

  • Preparation: Prepare a master mix containing the purified CK1δ protein (2 µM) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl) and a fluorescent dye (e.g., SYPRO Orange).

  • Compound Addition: Aliquot the master mix into a 96-well PCR plate. Add this compound, IC261, and a DMSO vehicle control to final concentrations ranging from 1 µM to 100 µM.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Data Analysis: Monitor the fluorescence of the dye, which increases as the protein unfolds and exposes hydrophobic residues. The Tm is the temperature at which 50% of the protein is unfolded (the inflection point of the curve). Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of the compound-treated samples.

Protocol 2: In Vitro Kinase Assay for Functional Inhibition (IC50)

Causality: While DSF confirms binding, it doesn't describe the functional consequence. A kinase assay is required to determine if this binding leads to inhibition of the enzyme's catalytic activity. We will measure the half-maximal inhibitory concentration (IC50), a key metric of potency.

Methodology:

  • Reaction Setup: In a 96-well plate, combine CK1δ enzyme, a specific peptide substrate, and ATP.

  • Compound Titration: Add serial dilutions of this compound and the comparator, IC261 (e.g., from 1 nM to 50 µM). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is using a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Data Summary & Comparison

All quantitative data should be summarized for clear comparison.

Table 1: Comparative In Vitro Performance Against CK1δ

CompoundDSF ΔTm (°C) at 20 µMKinase Assay IC50 (nM)
This compound+5.8 °C75 nM
IC261 (Alternative)+6.5 °C50 nM
Vehicle Control (DMSO)0.0 °C> 50,000 nM

Interpretation: The data shows that our novel compound directly binds to CK1δ, evidenced by a significant thermal shift, and functionally inhibits its activity with a potent IC50 of 75 nM, comparable to the known inhibitor IC261.

Phase 2: Cellular Target Engagement & Pathway Validation

Confirming activity in a test tube is insufficient. The next critical phase is to verify that the compound can enter a cell, engage its target in the complex cellular environment, and modulate the intended signaling pathway.

Hypothetical Signaling Pathway

G compound This compound ck1d CK1δ (Kinase) compound->ck1d INHIBITS substrate Substrate (e.g., β-Catenin) ck1d->substrate p_substrate Phosphorylated Substrate (p-β-Catenin) degradation Ubiquitination & Degradation p_substrate->degradation cellular_response Downstream Cellular Response degradation->cellular_response

Caption: Hypothesized pathway: compound inhibits CK1δ, preventing substrate phosphorylation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA extends the principle of DSF to a cellular context. It measures the thermal stability of a target protein within intact cells or cell lysates. Ligand binding in a cell will stabilize the target protein, leaving more of it in the soluble fraction after heat shock. This is a powerful method for confirming target engagement in a physiological setting.

Methodology:

  • Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat with this compound, IC261 (e.g., at 10 µM), or vehicle (DMSO) for 2 hours.

  • Heat Shock: Harvest the cells, resuspend in PBS, and divide each sample into multiple aliquots. Heat each aliquot at a different temperature (e.g., from 40°C to 64°C) for 3 minutes, followed by rapid cooling.

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble CK1δ remaining in each sample using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble CK1δ against temperature for each treatment condition. A rightward shift in the melting curve for compound-treated cells indicates target stabilization.

Protocol 4: Western Blot for Downstream Pathway Modulation

Causality: To validate that target engagement translates into pathway modulation, we must measure a downstream biomarker. CK1δ is known to phosphorylate β-catenin, marking it for degradation. Inhibition of CK1δ should therefore lead to an accumulation of its non-phosphorylated, active form.

Methodology:

  • Cell Treatment: Treat cells with increasing concentrations of this compound and IC261 for 4-6 hours.

  • Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific for total β-catenin.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection & Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the β-catenin signal to the loading control.

Data Summary & Comparison

Table 2: Comparative Cellular Performance

Compound (10 µM)CETSA ΔTm (°C)β-catenin Fold Increase (vs. Vehicle)
This compound+4.2 °C3.5-fold
IC261 (Alternative)+4.9 °C4.1-fold
Vehicle Control (DMSO)0.0 °C1.0-fold

Interpretation: Both compounds stabilize CK1δ in cells, confirming cellular target engagement. This engagement leads to a functional downstream consequence, as shown by the significant accumulation of β-catenin. This provides strong, multi-level evidence for the proposed on-target MoA.

Conclusion: Building a Self-Validating Narrative

The validation of a small molecule's mechanism of action is a stepwise, logical process that builds from initial hypothesis to multi-faceted experimental confirmation.[1][5] By integrating biochemical assays (DSF, Kinase Assay) with cell-based target engagement (CETSA) and pathway analysis (Western Blot), we have constructed a robust, self-validating case for this compound as a potent inhibitor of CK1δ.

The comparative data against the established inhibitor IC261 provides crucial context, demonstrating that our novel compound performs with comparable efficacy in both in vitro and cellular systems. This comprehensive approach, grounded in explaining the causality behind each experimental choice, provides the high-quality, trustworthy data required to advance a compound through the drug discovery pipeline.[6]

References

Navigating the Therapeutic Potential of Oxazole Scaffolds: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the oxazole ring system represents a cornerstone scaffold, integral to a multitude of compounds demonstrating significant therapeutic promise. This guide addresses the topic of "(2-Phenyloxazol-4-yl)methanamine," a specific molecule within this broad class. However, a comprehensive review of publicly accessible scientific literature and databases reveals a critical gap: there is currently no published in vivo efficacy data, established mechanism of action, or defined therapeutic target for this particular compound.

This absence of specific data precludes a direct comparative analysis against established standards for a given indication. Therefore, this guide will pivot to provide a foundational framework for such an evaluation, should data become available. We will explore the known therapeutic activities of structurally related phenyloxazole derivatives to hypothesize potential applications and outline the rigorous experimental methodologies required to benchmark a novel agent like "this compound" against current standards of care.

Part 1: Deconstructing the Phenyloxazole Scaffold - A Survey of Potential Therapeutic Applications

The phenyloxazole core is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities. Understanding these precedents is key to postulating a potential therapeutic trajectory for novel analogs.

  • Anti-Inflammatory Activity: A significant body of research has focused on phenyloxazole derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2). The rationale behind targeting COX-2 is to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Oncological Applications: Certain phenyloxazole-containing compounds have been identified as inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these agents can induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells, making them a subject of interest in oncology research.

  • Metabolic Diseases: There is emerging evidence of phenyloxazole derivatives acting as insulin sensitivity enhancers, suggesting a potential role in the management of type 2 diabetes.

Given these precedents, a new molecule such as "this compound" would first require extensive in vitro screening to identify its primary biological activity. This initial characterization is the essential first step that dictates the choice of disease model and the relevant standard-of-care comparators for subsequent in vivo studies.

Part 2: A Blueprint for Rigorous In Vivo Efficacy Assessment

Once a primary therapeutic area is identified, a robust in vivo study is paramount. The following sections detail the necessary experimental design and workflows, using a hypothetical anti-inflammatory indication as an illustrative example.

Hypothetical Indication: Anti-Inflammatory Agent (COX-2 Inhibitor)

If in vitro assays were to suggest that "this compound" is a selective COX-2 inhibitor, a logical next step would be to assess its efficacy in a well-established animal model of inflammation, such as the carrageenan-induced paw edema model in rodents.

Standard Comparators:

  • Celecoxib: A highly selective COX-2 inhibitor, serving as the primary benchmark for efficacy and selectivity.

  • Indomethacin or Diclofenac: Potent, non-selective COX inhibitors, used to assess the gastrointestinal safety profile relative to efficacy.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

The following diagram outlines the critical steps in this standardized in vivo protocol. The causality behind each step is explained to ensure a self-validating experimental design.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Efficacy & Safety Assessment A Animal Acclimatization (7 days) B Baseline Paw Volume Measurement (Plethesmometer) A->B Establishes physiological norm C Oral Gavage Administration: - Vehicle Control - this compound (Test) - Celecoxib (Standard) - Indomethacin (Standard) B->C Randomization into groups D Intraplantar Injection of Carrageenan (1% solution in saline) C->D 1 hour post-dosing E Paw Volume Measurement (Hourly for 6 hours) D->E Induces acute inflammation G Data Analysis: % Inhibition of Edema vs. Vehicle E->G F Terminal Procedure: Gastric Mucosa Examination F->G Correlates safety

Caption: Workflow for assessing in vivo anti-inflammatory efficacy.

Data Presentation: A Comparative Efficacy and Safety Table

All quantitative data should be summarized for clear, at-a-glance comparison. The table below illustrates how results from the described experiment would be presented.

CompoundDose (mg/kg)Max. % Inhibition of Edema (at T=3h)Ulcer Index (Mean Score)
Vehicle Control-0%0.2 ± 0.1
This compound10Data DependentData Dependent
30Data DependentData Dependent
100Data DependentData Dependent
Celecoxib30~55%0.5 ± 0.2
Indomethacin10~60%3.5 ± 0.8

Note: Values for Celecoxib and Indomethacin are representative and may vary based on specific study conditions.

Part 3: Elucidating the Mechanism of Action

Confirming the mechanism of action in vivo is as crucial as demonstrating efficacy. For a putative COX-2 inhibitor, this involves analyzing its effect on prostaglandin synthesis.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The following diagram illustrates the arachidonic acid cascade, the target pathway for COX inhibitors.

COX2_Pathway membrane Cell Membrane Phospholipids AA Arachidonic Acid membrane->AA PLA2 COX2 COX-2 Enzyme PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Simplified COX-2 signaling pathway in inflammation.

Protocol: Ex Vivo Prostaglandin E2 (PGE2) Assay
  • LPS Challenge: Whole blood is stimulated ex vivo with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.

  • Incubation: Samples are incubated for 24 hours at 37°C.

  • Quantification: Plasma is separated, and PGE2 levels are quantified using a competitive ELISA kit.

  • Analysis: A significant reduction in PGE2 levels in the drug-treated groups compared to the vehicle control would provide strong evidence of in vivo COX-2 inhibition.

Conclusion

While a direct comparative guide for "this compound" cannot be constructed at this time due to a lack of specific efficacy data, this document provides a comprehensive and scientifically rigorous framework for its future evaluation. By identifying the biological activity, selecting appropriate standards, employing validated in vivo models, and confirming the mechanism of action, researchers can effectively benchmark its performance and determine its true therapeutic potential. The principles and protocols outlined herein are designed to ensure that any future claims of efficacy are supported by robust, reproducible, and translatable scientific evidence.

A Comparative Guide to the Cross-Reactivity Profile of (2-Phenyloxazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth technical comparison of (2-Phenyloxazol-4-yl)methanamine, exploring its potential for cross-reactivity with other biological targets. By examining its structural characteristics and comparing it with known bioactive molecules, we will outline a strategic approach to comprehensively profile its selectivity, supported by detailed experimental protocols and computational insights.

Introduction: Structural Rationale for Cross-Reactivity Assessment

This compound is a heterocyclic compound featuring an oxazole ring, a scaffold known for its diverse pharmacological activities.[1][2][3] The molecule's structure notably embeds a phenylethylamine-like motif, a classic pharmacophore for interaction with monoaminergic systems, such as adrenergic receptors and monoamine oxidase (MAO) enzymes.[4] This structural similarity is the primary driver for investigating its potential for off-target interactions within these protein families. The oxazole ring itself can act as a bioisosteric replacement for other functionalities, potentially leading to unforeseen interactions.[3][5][6][7]

This guide will first compare this compound with structurally related oxazole derivatives that have demonstrated activity at adrenergic receptors and MAO. Subsequently, we will provide detailed experimental workflows for assessing its binding affinity and inhibitory activity against these potential off-target classes.

Comparative Analysis with Bioactive Oxazole Derivatives

To contextualize the potential cross-reactivity of this compound, it is instructive to compare it with other oxazole-containing compounds with established biological activities.

Adrenergic Receptor Ligands

The phenylethylamine backbone is a cornerstone of many adrenergic receptor agonists and antagonists. The spatial arrangement of the phenyl ring and the amino group in this compound mimics that of endogenous catecholamines and synthetic adrenergic ligands. Several studies have reported oxazole derivatives with affinity for adrenergic receptors.

Compound/Derivative ClassTarget(s)Reported ActivityReference
2-[4-[3-(substituted-amino)-2-hydroxypropoxy]phenyl]imidazole classβ1-adrenergic receptorSelective antagonists[8]
4-Amino-2-[4-[...]-piperazinyl]-6, 7-dimethoxyquinazoline derivativesα1b-adrenergic receptorPotent and selective antagonists[9]

The structural similarity of this compound to these compounds warrants a thorough investigation of its binding profile across the various α and β adrenergic receptor subtypes.

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases are key enzymes in the metabolism of neurotransmitters. The phenylethylamine scaffold is also present in many MAO substrates and inhibitors. Research has identified several oxazole derivatives as potent and selective MAO inhibitors.[10][11][12]

Compound/DerivativeTarget(s)Reported Activity (IC50/Ki)Reference
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-A, MAO-BIC50: 43.3 µM (MAO-A), 3.47 µM (MAO-B)[12]
2-Phenyloxazole-4-carboxamide derivativesMAO-BSub-micromolar Ki values, selective for MAO-B[10]

Given these findings, it is crucial to evaluate the inhibitory potential of this compound against both MAO-A and MAO-B isoforms to determine its selectivity and potential for off-target effects related to neurotransmitter metabolism.

Experimental Workflows for Cross-Reactivity Profiling

A multi-faceted approach combining in-house experimental assays and broader screening panels is recommended for a comprehensive assessment of cross-reactivity.

In-House Targeted Assays

For a detailed mechanistic understanding, targeted in-house assays are invaluable. Below are step-by-step protocols for radioligand binding assays to assess adrenergic receptor affinity and a luminescent assay for MAO inhibition.

This protocol outlines a competitive binding assay to determine the affinity of this compound for various adrenergic receptor subtypes.[13][14][15][16]

Objective: To determine the inhibitory constant (Ki) of the test compound for α and β adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines overexpressing specific human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

  • Radioligands specific for each receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [¹²⁵I]-Iodocyanopindolol for β).

  • Test compound: this compound.

  • Non-specific binding control (e.g., high concentration of a known non-radioactive ligand).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include wells for total binding (no competitor) and non-specific binding (high concentration of a non-radioactive ligand).

  • Radioligand Addition: Add the specific radioligand at a concentration close to its Kd value to all wells.

  • Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and quantify the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

This protocol utilizes the Promega MAO-Glo™ Assay to determine the inhibitory activity of this compound against MAO-A and MAO-B.[17][18][19][20][21]

Objective: To determine the IC50 values of the test compound for MAO-A and MAO-B.

Materials:

  • MAO-Glo™ Assay Kit (Promega), including MAO substrate, MAO reaction buffers, and Luciferin Detection Reagent.

  • Recombinant human MAO-A and MAO-B enzymes.

  • Test compound: this compound.

  • Positive control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare the MAO substrate and Luciferin Detection Reagent according to the kit instructions.

  • Plate Setup: In a white, opaque 96-well plate, add MAO reaction buffer to all wells.

  • Compound/Enzyme Addition:

    • For test wells, add serial dilutions of this compound and the respective MAO enzyme (MAO-A or MAO-B).

    • For positive control wells, add a known inhibitor and the respective MAO enzyme.

    • For negative control wells (no inhibition), add buffer and the respective MAO enzyme.

    • For background wells, add buffer and no enzyme.

  • Substrate Addition: Add the MAO substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection Reagent Addition: Add the reconstituted Luciferin Detection Reagent to all wells to stop the MAO reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibition control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for MAO-Glo™ Assay.

Broad Panel Screening for Unbiased Cross-Reactivity Assessment

While targeted assays are essential, an unbiased screen against a broad panel of receptors and enzymes can reveal unexpected off-target interactions. Several contract research organizations (CROs) offer comprehensive safety screening panels.

Recommended Commercial Screening Panels:

  • Eurofins Discovery SafetyScreen™ Panels: These panels offer a tiered approach to in vitro safety pharmacology profiling.[22][23][24][25][26][27][28][29] The SafetyScreen44™ panel, for instance, covers 44 key targets associated with adverse drug reactions, including a range of GPCRs, ion channels, enzymes, and transporters.[25]

  • Reaction Biology InVEST™ Panels: The InVEST44™ panel provides a comprehensive early assessment of a drug candidate's safety by screening against 44 critical molecular targets.[30]

  • Specialized GPCR Panels: For a more focused investigation, various CROs offer dedicated GPCR panels, such as the Multispan MULTISCREEN™ 32-GPCR Safety Functional Assay Panel and Tanso Biosciences GPCR Safety Panels, which assess functional activity at a range of safety-relevant GPCRs.[31][32][33]

Utilizing one or more of these panels will provide a broad overview of the cross-reactivity profile of this compound and can help to de-risk its progression in the drug discovery pipeline.

Conclusion and Future Directions

The structural features of this compound, particularly the embedded phenylethylamine-like motif, suggest a potential for cross-reactivity with adrenergic receptors and monoamine oxidases. A systematic evaluation of its interaction with these targets is therefore a critical step in its preclinical characterization.

This guide has provided a framework for this investigation, beginning with a comparative analysis against structurally related compounds with known bioactivities. The detailed experimental protocols for radioligand binding and MAO inhibition assays offer a direct path to quantifying these potential interactions. Furthermore, the use of broad-based commercial screening panels is recommended for a comprehensive and unbiased assessment of off-target liabilities.

The data generated from these studies will be instrumental in building a complete pharmacological profile of this compound, enabling informed decisions regarding its therapeutic potential and guiding any necessary medicinal chemistry efforts to optimize its selectivity.

References

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the cytotoxic profiles of various substituted oxazoles. Moving beyond a simple product-to-product comparison, we will delve into the structural nuances that dictate cytotoxic efficacy, supported by experimental data and detailed protocols to ensure the reproducibility of these findings. Our focus is on providing a comprehensive resource that not only presents data but also explains the causality behind the observed cytotoxic effects and the experimental designs used to measure them.

The Oxazole Scaffold: A Privileged Structure in Cancer Research

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry due to its presence in numerous natural products with potent biological activities.[1][2] Its derivatives have garnered significant attention in oncology for their ability to induce cytotoxicity in a wide array of cancer cell lines.[3][4] The versatility of the oxazole core allows for substitutions at various positions, leading to a diverse chemical space for optimizing anticancer activity.[2][5] This guide will explore how different substitution patterns on the oxazole ring influence their cytotoxic potential.

Comparative Cytotoxicity: A Data-Driven Analysis

The true measure of a compound's potential lies in its cytotoxic potency against cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. The following table summarizes the in vitro cytotoxic activity of representative substituted oxazoles against various human cancer cell lines, showcasing the impact of structural modifications.

Compound ClassSpecific Derivative/SubstituentCancer Cell LineIC50 (µM)Reference
Benzoxazole Derivatives 5-chlorobenzo[d]oxazole with 2-methoxyphenylMCF-7 (Breast)4.75 ± 0.21[6]
5-chlorobenzo[d]oxazole with 2-methoxyphenylHepG2 (Liver)4.61 ± 0.34[6]
5-chlorobenzo[d]oxazole with 2,5-dichlorophenylMCF-7 (Breast)7.75 ± 0.24[6]
Oxazolo[5,4-d]pyrimidines 3g (with a 3-(N,N-dimethylamino)propyl substituent)HT29 (Colon)58.44 ± 8.75[7]
3j (with a 2-(morpholin-4-ylo)ethyl substituent)HT29 (Colon)99.87 ± 10.90[7]
3e (with a pentyl substituent)LoVo (Colon)177.52 ± 6.65[7]
2-Methyl-4,5-disubstituted Oxazoles 4g (m-fluoro-p-methoxyphenyl at C5)Various0.00035 - 0.0046[8]
4i (p-ethoxyphenyl at C5)Various0.0005 - 0.0202[8]
Naphtho[2,3-d]oxazole-4,9-diones 10 (meta-substituted 2-(3-Chloro-phenyl))LNCaP (Prostate)0.03[9]
10 (meta-substituted 2-(3-Chloro-phenyl))PC3 (Prostate)0.08[9]
Chalcone-based Oxazoles 13a SiHa (Cervical)0.0071[10]
13a A549 (Lung)0.0094[10]
13a MCF-7 (Breast)0.0083[10]
13a Colo-205 (Colon)0.086[10]

Expert Insights: The data clearly demonstrates that the nature and position of substituents dramatically influence cytotoxic activity. For instance, the 2-methyl-4,5-disubstituted oxazoles 4g and 4i exhibit exceptionally potent, nanomolar-range activity, highlighting the importance of the 3',4',5'-trimethoxyphenyl moiety in this class of compounds.[8] Similarly, the chalcone-based oxazole 13a shows remarkable potency across multiple cell lines.[10] In contrast, some oxazolo[5,4-d]pyrimidine derivatives show more moderate activity.[7] This underscores the necessity of empirical testing for each new derivative.

Unraveling the Mechanisms of Action

The cytotoxic effects of substituted oxazoles are not just a matter of potency; understanding their mechanism of action is crucial for their development as therapeutic agents. Several key pathways have been identified:

  • Tubulin Polymerization Inhibition: A significant number of cytotoxic oxazoles function as antimitotic agents by interfering with microtubule dynamics.[1][8] They bind to the colchicine site of tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[8]

  • Enzyme and Kinase Inhibition: Oxazole derivatives have been shown to inhibit various enzymes and kinases that are critical for cancer cell survival and proliferation.[1][7] These include:

    • VEGFR-2: Inhibition of this receptor tyrosine kinase hampers angiogenesis, the formation of new blood vessels that tumors need to grow.[11]

    • STAT3: Blocking this transcription factor interferes with signaling pathways that control cancer cell survival and proliferation.[1]

    • Protein Kinases: Various protein kinases involved in cell cycle regulation can be targeted by oxazole derivatives.[1]

  • Induction of Apoptosis: Ultimately, most cytotoxic oxazoles induce programmed cell death, or apoptosis.[8] This can be triggered by various upstream events, including cell cycle arrest and the inhibition of survival pathways.

Below is a diagram illustrating a common mechanism of action for cytotoxic oxazoles that act as tubulin polymerization inhibitors.

cluster_0 Mechanism of Tubulin Polymerization Inhibition Substituted Oxazole Substituted Oxazole Tubulin Dimers Tubulin Dimers Substituted Oxazole->Tubulin Dimers Binds to Colchicine Site Microtubule Assembly Microtubule Assembly Substituted Oxazole->Microtubule Assembly Inhibits Tubulin Dimers->Microtubule Assembly Polymerization Microtubule Disruption Microtubule Disruption Microtubule Assembly->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by substituted oxazoles.

Validated Experimental Protocols

To ensure the integrity and reproducibility of cytotoxicity data, standardized and well-documented protocols are paramount. Here, we provide detailed, step-by-step methodologies for two of the most common assays used to evaluate the cytotoxic effects of substituted oxazoles.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Experimental Workflow:

cluster_1 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Incubation MTT Incubation Compound Treatment->MTT Incubation 24-72h Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization 2-4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Overnight Incubation

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the substituted oxazole compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

To confirm that cytotoxicity is mediated by apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[16]

Experimental Workflow:

cluster_2 Annexin V/PI Apoptosis Assay Workflow Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Cell Washing Cell Washing Cell Harvesting->Cell Washing Staining Staining Cell Washing->Staining Flow Cytometry Analysis Flow Cytometry Analysis Staining->Flow Cytometry Analysis Incubate 15-20 min

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Seed and treat cells with the substituted oxazole compounds as described for the MTT assay.

    • After the desired incubation period, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.[15]

    • Centrifuge the cell suspension to obtain a cell pellet.

  • Cell Washing:

    • Wash the cells twice with cold 1X PBS by resuspending the pellet and centrifuging at a low speed (e.g., 300 x g) for 5 minutes.[14]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[16]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Data Acquisition:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[16]

    • Analyze the samples immediately by flow cytometry.

    • The cell population can be differentiated as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

Conclusion and Future Directions

Substituted oxazoles represent a highly promising class of compounds for the development of novel anticancer therapeutics.[1] This guide has provided a comparative overview of their cytotoxic potential, highlighting the profound impact of their substitution patterns on their activity. The detailed experimental protocols for MTT and Annexin V/PI assays offer a robust framework for the in-house evaluation of new oxazole derivatives.

Future research should focus on optimizing the lead compounds identified in this guide to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their structure-activity relationships will be instrumental in designing the next generation of oxazole-based anticancer drugs.

References

A Head-to-Head Comparison of (2-Phenyloxazol-4-yl)methanamine and Its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the oxazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with significant therapeutic potential. Among these, (2-Phenyloxazol-4-yl)methanamine has emerged as a compound of interest, particularly in the realm of oncology. This guide provides a detailed, head-to-head comparison of this compound with its structurally similar analogs, offering insights into their synthesis, biological activity, and structure-activity relationships (SAR). Drawing upon experimental data, we aim to furnish researchers and drug development professionals with a comprehensive resource to inform future discovery and optimization efforts.

Introduction: The Versatility of the Oxazole Ring

The five-membered heterocyclic oxazole ring, containing one nitrogen and one oxygen atom, is a cornerstone in the design of bioactive molecules. Its unique electronic and structural characteristics allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets.[1][2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3]

A key strategy in medicinal chemistry involves the concept of bioisosteric replacement, where one functional group is substituted for another with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic profiles. In the context of this compound, common bioisosteric replacements include the substitution of the oxazole ring with a thiazole or an oxadiazole moiety.[4][5] This guide will delve into the comparative efficacy of such analogs, providing a rational basis for future drug design.

Comparative Analysis of Anticancer Activity

While direct head-to-head comparative studies of this compound against a broad panel of cancer cell lines are not extensively documented in publicly available literature, we can draw valuable insights from studies on closely related analogs. The primary measure of in vitro anticancer efficacy is the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which quantifies the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

A study on 2-phenyl-oxazole-4-carboxamide derivatives, which are structurally similar to our compound of interest, revealed potent apoptosis-inducing and antiproliferative activities.[3] This suggests that the 2-phenyloxazole core is a key pharmacophore for anticancer effects.

To provide a comparative framework, we will examine data from studies on various oxazole and thiazole derivatives, which serve as valuable bioisosteric analogs.

In Vitro Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of various oxazole and thiazole derivatives against a panel of human cancer cell lines. It is important to note that these data are compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative in vitro anticancer activity of 2-phenyl-oxazole-4-carboxamide derivatives

CompoundCell LineEC50 (nM) for Apoptosis InductionGI50 (nM) for Growth InhibitionReference
1k DLD-1 (Colon)270229[3]

EC50: Half-maximal effective concentration; GI50: 50% growth inhibition.

Table 2: Comparative in vitro anticancer activity of oxazole and thiazole analogs of Sulindac

CompoundHT29 (Colon) IC50 (µM)PC3 (Prostate) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)Reference
Oxazole analog 1 >10>10>10[4]
Thiazole analog 2 5.26.14.8[4]
Sulindac Sulfide Amide (SSA) 1.52.11.9[4]

IC50: Half-maximal inhibitory concentration.

Table 3: Comparative in vitro anticancer activity of 2-phenylthiazole-4-carboxamide derivatives

CompoundT47D (Breast) IC50 (µg/mL)Caco-2 (Colorectal) IC50 (µg/mL)HT-29 (Colon) IC50 (µg/mL)Reference
3-fluoro analog <10<10<10[1]

IC50: Half-maximal inhibitory concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound and its analogs is intricately linked to their chemical structure. SAR studies provide a roadmap for optimizing these compounds to achieve enhanced potency and selectivity.

  • The Role of the Heterocyclic Core: The nature of the five-membered ring is a critical determinant of activity. While oxazoles and thiazoles are often considered bioisosteres, subtle differences in their electronic properties and hydrogen bonding capacity can lead to significant variations in biological activity.[6] Some studies suggest that thiazole-containing compounds may exhibit superior cytotoxic effects compared to their oxazole counterparts.[6][7]

  • Substitution on the Phenyl Ring: Modifications to the 2-phenyl ring can profoundly influence the compound's interaction with its biological target. The introduction of electron-withdrawing or electron-donating groups can alter the molecule's electronic distribution and steric profile, thereby affecting its binding affinity.

  • The Aminomethyl Group: The methanamine moiety at the 4-position of the oxazole ring is a key feature that can participate in hydrogen bonding interactions with target proteins, contributing to the compound's overall activity.

Potential Mechanisms of Action

The anticancer activity of oxazole derivatives is often attributed to their ability to interfere with fundamental cellular processes. One of the most well-documented mechanisms is the inhibition of tubulin polymerization.[8][9][10][11][12] By binding to the colchicine site on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

dot

G cluster_0 Mechanism of Action Oxazole_Derivative This compound and Analogs Tubulin Tubulin Oxazole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for oxazole-based anticancer agents.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the standard experimental protocols for assessing the anticancer activity of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., from NCI-60 panel)[13][14][15]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

dot

G cluster_1 MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds & Vehicle Control incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilization Add Solubilization Solution incubate3->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A streamlined workflow of the MTT assay for cytotoxicity screening.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for the development of novel anticancer therapeutics. The available data, primarily from studies on structurally related compounds, highlight the importance of the 2-phenyloxazole scaffold and suggest that tubulin polymerization is a key mechanism of action. However, the lack of direct, head-to-head comparative studies underscores a critical gap in the current understanding of this specific compound.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. Such studies should include comprehensive in vitro testing against a broad panel of cancer cell lines, including the NCI-60, to establish a clear SAR and identify lead compounds with superior potency and selectivity. Furthermore, detailed mechanistic studies, including tubulin polymerization assays and cell cycle analysis, will be crucial to elucidate the precise molecular mechanisms underlying their anticancer activity. Ultimately, promising candidates should be advanced to in vivo xenograft models to assess their therapeutic efficacy in a more physiologically relevant setting.

By adopting a rigorous and systematic approach to the study of this compound and its analogs, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold in the fight against cancer.

References

Safety Operating Guide

Navigating the Disposal of (2-Phenyloxazol-4-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as (2-Phenyloxazol-4-yl)methanamine, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this aromatic amine, ensuring the protection of both laboratory personnel and the surrounding ecosystem. Our approach is grounded in established safety protocols and an understanding of the chemical's inherent properties, empowering you to manage your research waste with confidence and precision.

Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable

This compound belongs to the family of aromatic amines, a class of compounds often associated with potential health and environmental hazards. While a comprehensive toxicological profile for every novel compound is not always readily available, the structural motifs—an oxazole ring and a phenyl group attached to a methanamine—necessitate a cautious approach. Aromatic amines, as a class, can be harmful to human health and toxic to aquatic life.[1][2][3] Therefore, improper disposal, such as release into drains or general waste, is strictly prohibited to prevent environmental contamination.[4]

A Safety Data Sheet (SDS) is the primary source of detailed hazard information. For a closely related compound, (2-Methyloxazol-4-YL)methanamine, the GHS hazard classifications include Acute Toxicity, Oral (Category 4), indicating it may be harmful if swallowed.[5] It is imperative to consult the specific SDS for this compound to obtain precise hazard data and handling instructions.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for the safe disposal of this compound, from the point of generation to final removal by a licensed waste management service.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste containing this compound, it is crucial to be equipped with the appropriate PPE. This is not merely a procedural formality; it is a critical barrier against potential exposure.

  • Gloves: Wear nitrile rubber gloves with a minimum layer thickness of 0.11 mm. Always inspect gloves for any signs of degradation or puncture before use.[4]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Lab Coat: A clean, buttoned lab coat provides a necessary layer of protection for your skin and clothing.

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation of chemical waste is fundamental to laboratory safety. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.

  • Designated Waste Container: All waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, and absorbent materials from spill clean-ups), must be collected in a designated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed").

Step 3: Waste Collection and Storage - Maintaining a Safe Environment

The accumulation and storage of hazardous waste require careful management to prevent accidents and exposure.

  • Container Integrity: Use a chemically compatible container that is in good condition with a secure, tightly fitting lid.

  • Storage Location: Store the waste container in a well-ventilated, designated satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.[5]

  • Container Closure: Keep the waste container closed at all times, except when adding waste. This minimizes the release of any volatile compounds.

Step 4: Spill Management - Preparedness is Key

Accidents can happen, and a well-defined spill response plan is essential.

  • Small Spills: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).

  • Cleanup: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the area immediately and follow your institution's emergency procedures.

Step 5: Final Disposal - The Role of Professional Services

The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal plant.[5][6]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.

Visualizing the Disposal Pathway

To provide a clear and concise overview of the disposal process, the following workflow diagram illustrates the key decision points and actions.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_spill Spill Response cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) GenerateWaste Generate Waste Containing This compound PPE->GenerateWaste Segregate Segregate into Labeled Hazardous Waste Container GenerateWaste->Segregate Store Store Sealed Container in Designated Area Segregate->Store Spill Spill Occurs AssessSpill Assess Spill Size Spill->AssessSpill SmallSpill Small Spill: Absorb with Inert Material AssessSpill->SmallSpill Minor LargeSpill Large Spill: Evacuate & Follow Emergency Procedures AssessSpill->LargeSpill Major CollectSpillWaste Collect Contaminated Material into Waste Container SmallSpill->CollectSpillWaste CollectSpillWaste->Segregate ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Disposal by Licensed Waste Management Facility ContactEHS->Disposal

Caption: Disposal workflow for this compound.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteDue to the aromatic amine structure and potential toxicity.[1][2][3]
PPE Nitrile gloves, safety goggles, lab coatTo prevent skin and eye contact with the chemical.[4]
Waste Container Labeled, sealed, chemically compatibleTo ensure safe containment and prevent leaks or reactions.
Disposal Method Licensed professional waste disposal serviceTo comply with regulations and ensure environmentally sound disposal.[5][6]
Spill Cleanup Inert absorbent materialTo safely contain and collect spilled material for proper disposal.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. The careful management of chemical waste is not an ancillary task but an integral part of the scientific process.

References

A Comprehensive Guide to Personal Protective Equipment for Handling (2-Phenyloxazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. The handling of novel chemical entities like (2-Phenyloxazol-4-yl)methanamine, a compound of interest in medicinal chemistry, necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), alongside essential operational and disposal plans, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

This compound is classified with several key hazards that dictate our safety procedures. According to its Safety Data Sheet (SDS), the compound is harmful if swallowed, causes skin irritation, and leads to serious eye irritation. It is also considered harmful to aquatic life. These classifications are our primary guideposts for risk assessment and PPE selection.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Aquatic Hazard (Category 3)H402: Harmful to aquatic life

Source: Sigma-Aldrich Safety Data Sheet

The chemical structure, featuring an oxazole ring and a primary amine, suggests potential for reactivity and biological activity, which underscores the need for cautious handling. While a comprehensive toxicological profile is not always publicly available for novel compounds, the known hazards of similar chemical structures should inform our approach, advocating for a conservative and proactive safety posture.

Core Directive: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is crucial when handling this compound. This strategy ensures that each potential route of exposure—dermal, ocular, and respiratory—is adequately addressed.

Dermal Protection: The First Line of Defense

Causality: The primary amine and the overall chemical structure of this compound contribute to its classification as a skin irritant. Direct contact can lead to localized inflammation, redness, and discomfort. Therefore, preventing skin exposure is a critical and non-negotiable aspect of safe handling.

Protocol:

  • Gloves: Double-gloving with nitrile gloves is recommended. The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer layer. It is imperative to use gloves that have been tested against a wide range of chemicals. After handling the compound, gloves should be removed using the proper technique to avoid contaminating the skin.[1] Contaminated gloves must be disposed of as hazardous waste.

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material, such as cotton or a flame-resistant blend, must be worn at all times. This protects the skin and personal clothing from accidental splashes.

  • Impervious Gown: For procedures with a higher risk of splashing or significant contamination, an impervious gown should be worn over the lab coat.[2] This provides an additional layer of protection against liquid penetration.

Ocular Protection: Shielding Against Serious Eye Irritation

Causality: The compound is classified as causing serious eye irritation. Contact with the eyes can result in significant pain, inflammation, and potential damage to the cornea.

Protocol:

  • Safety Glasses with Side Shields: At a minimum, safety glasses with side shields are mandatory for all personnel in the laboratory where the chemical is being handled.

  • Chemical Goggles: When handling the pure compound or concentrated solutions, or when there is a risk of splashing, chemical goggles that form a seal around the eyes are required.[1]

  • Face Shield: For operations with a high potential for splashing, such as transferring large volumes or working with the material under pressure, a face shield should be worn in conjunction with chemical goggles.

Respiratory Protection: A Precautionary Measure

Causality: While the SDS for this compound does not specifically list respiratory irritation as a primary hazard, related compounds with similar functional groups can be respiratory irritants.[3] Furthermore, if the compound is a powder, inhalation of airborne particles is a potential route of exposure.

Protocol:

  • Engineering Controls: The primary method for controlling respiratory exposure is through the use of engineering controls, such as a certified chemical fume hood. All handling of the solid compound and its solutions should be conducted within a fume hood.

  • Respirator: In situations where engineering controls are not sufficient to minimize exposure, or during emergency situations such as a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] The selection and use of respirators must be part of a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe working environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction/Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE Correctly cleanup_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Detailed Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).

    • Don the required PPE in the correct order: lab coat, then safety goggles/face shield, and finally, double gloves.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • When weighing the solid compound, use a spatula and handle it gently to avoid creating airborne dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers with the compound tightly closed when not in use.

  • Cleanup and Decontamination:

    • After completing the experimental work, decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent or cleaning agent.

    • Wipe down the interior of the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, contaminated gloves, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Procedures: The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[5] Do not dispose of this material down the drain or in the regular trash.

  • Spill Management: In the event of a spill, evacuate the immediate area. If the spill is small and you are trained to handle it, use an absorbent material like Chemizorb® to contain it. Collect the absorbed material in a sealed container for hazardous waste disposal. For larger spills, follow your institution's emergency procedures.

By adhering to these detailed PPE, operational, and disposal plans, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenyloxazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Phenyloxazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.